Technical Documentation Center

1-(5-Methylfuran-2-yl)propan-1-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(5-Methylfuran-2-yl)propan-1-amine
  • CAS: 64271-00-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Discovery, Origin, and Asymmetric Synthesis of Furan-Containing Chiral Amines

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist The confluence of a chiral amine, a pharmacophore present in 40-45% of small-molecule drugs, and the furan ring,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The confluence of a chiral amine, a pharmacophore present in 40-45% of small-molecule drugs, and the furan ring, a privileged heterocyclic scaffold, represents a compelling strategy in modern medicinal chemistry.[1] This guide provides an in-depth exploration of furan-containing chiral amines, from their origins in nature and the evolution of their chemical synthesis to state-of-the-art asymmetric methodologies that are crucial for drug discovery and development. We will delve into the causality behind experimental choices, providing field-proven insights into the synthesis and application of this vital class of molecules.

The Furan-Containing Chiral Amine: A Privileged Combination

The furan ring, a five-membered aromatic heterocycle, is a versatile scaffold found in numerous approved drugs, exhibiting a wide spectrum of biological activities including antibacterial, anti-inflammatory, and anticancer properties.[1][2] Its unique electronic properties and ability to act as a bioisostere for other aromatic rings, such as benzene, allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile.[2] When combined with a chiral amine, the resulting structure gains a critical three-dimensional architecture that is often essential for specific and high-affinity interactions with biological targets like G-protein coupled receptors (GPCRs), enzymes, and ion channels.[1] This combination presents a powerful tool for developing novel therapeutics with enhanced efficacy and unique structure-activity relationships.

Origins: From Nature's Blueprint to Laboratory Scaffolds

While the furan moiety is abundant in nature, found in compounds derived from sources as diverse as plants and marine life, the occurrence of simple furan-containing chiral amines is less common.[3] More frequently, these structural motifs are found embedded within complex alkaloid skeletons. The elucidation of these natural products has historically been a driving force for the development of new synthetic methods. The structural analysis of these often minute and complex natural isolates relies on a combination of spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR), alongside chemical degradation and derivatization strategies.[4][5][6]

The pursuit of these natural targets and their analogs has spurred innovation in synthetic chemistry, challenging chemists to develop methods for the stereocontrolled construction of the furan-amine linkage.

Evolution and Methodologies of Asymmetric Synthesis

The enantioselective synthesis of furan-containing chiral amines has evolved significantly, moving from classical resolution techniques to highly efficient catalytic asymmetric methods. This progression reflects the broader trends in organic synthesis toward greater efficiency, selectivity, and sustainability.

Early Approaches: Chiral Auxiliaries

One of the foundational strategies for controlling stereochemistry involves the temporary incorporation of a chiral auxiliary. This approach, while stoichiometric, is robust and predictable. An early example of this is the stereocontrolled synthesis of α-substituted-2-furfurylamines reported in 1993, which utilized (-)-2-hydroxypinan-3-one as a chiral auxiliary.[7]

The general principle involves attaching the chiral auxiliary to a prochiral substrate, performing the diastereoselective bond-forming reaction, and then cleaving the auxiliary to reveal the enantiomerically enriched product. Oxazolidinones, popularized by David Evans, are a prominent class of chiral auxiliaries widely used in asymmetric alkylations to form C-C bonds, which can be precursors to chiral amines.[8][9][10]

Mechanism of Stereocontrol with Oxazolidinone Auxiliaries:

The predictability of oxazolidinone auxiliaries stems from the formation of a rigid, chelated enolate. Deprotonation of the N-acylated oxazolidinone with a strong base leads to a Z-enolate, which is stabilized by chelation to the metal cation. The bulky substituent on the auxiliary (e.g., a benzyl or isopropyl group) effectively blocks one face of the enolate, directing the incoming electrophile to the opposite face, thus ensuring high diastereoselectivity. Subsequent cleavage of the auxiliary, for instance, by hydrolysis or reduction, yields the chiral product and recovers the auxiliary.[9]

G cluster_0 Asymmetric Alkylation with Oxazolidinone Auxiliary Prochiral N-Acyl Oxazolidinone Enolate (Z)-Enolate Formation (Base, e.g., NaHMDS) Prochiral->Enolate Deprotonation Alkylation Diastereoselective Alkylation (R-X) Enolate->Alkylation Electrophilic Attack Cleavage Auxiliary Cleavage Alkylation->Cleavage Hydrolysis/Reduction Product Enantiopure Carboxylic Acid (Precursor to Chiral Amine) Cleavage->Product G cluster_1 Catalytic Cycle of Asymmetric Imine Hydrogenation Catalyst [Ir(L*)]+ Catalyst Precursor Activation H₂ Activation Forms Iridium Dihydride Catalyst->Activation H₂ Coordination Imine Coordination Activation->Coordination Imine Insertion Migratory Insertion (Hydride Transfer) Coordination->Insertion Stereodetermining Step Product_Release Product Release & Catalyst Regeneration Insertion->Product_Release Product_Release->Catalyst Regeneration Product Chiral Amine Product_Release->Product

Diagram 2: Simplified Catalytic Cycle for Iridium-Catalyzed Asymmetric Imine Hydrogenation.

Comparative Performance of Iridium Catalysts:

The efficiency of asymmetric hydrogenation is highly dependent on the catalyst system. Below is a comparison of different iridium-based catalysts for the hydrogenation of furan-containing imines.

Catalyst PrecursorChiral LigandSubstrateYield (%)ee (%)Reference
[Ir(COD)Cl]₂(S,S)-f-BinaphaneN-benzyl furfurylimine>9590[1]
Ir-PyridinePhosphiniteN/A3-Phenylfuran>9980[11]
Ir/SpinPHOXN/AIndole derivativesup to 99up to 99[12]
Biocatalysis: The Green Chemistry Approach

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis. [1]Enzymes operate under mild conditions, often in aqueous media, and exhibit exquisite chemo-, regio-, and stereoselectivity. For the synthesis of chiral amines, transaminases (TAs) are particularly valuable. [13][14] Transaminases catalyze the transfer of an amino group from an amine donor (such as isopropylamine or alanine) to a carbonyl acceptor (a ketone or aldehyde). [2][15]By using a prochiral furan-containing aldehyde or ketone, this enzymatic process can generate the corresponding chiral amine with very high enantiomeric excess. [13][16] Mechanism of Stereocontrol in Transaminase-Catalyzed Amination:

The stereoselectivity of transaminases is governed by the intricate three-dimensional structure of the enzyme's active site. The reaction proceeds via a "ping-pong bi-bi" mechanism involving the cofactor pyridoxal-5'-phosphate (PLP). [15][17]

  • The amino donor binds to the PLP-enzyme complex, forming an external aldimine.

  • The amino group is transferred to PLP, forming pyridoxamine phosphate (PMP) and releasing the deaminated donor (a ketone).

  • The carbonyl substrate (the furan aldehyde/ketone) enters the active site, which is precisely shaped to bind the substrate in a specific orientation.

  • The amino group from PMP is transferred to only one of the two prochiral faces of the carbonyl group, forming the chiral amine product and regenerating the PLP-enzyme complex. [17] The enzyme's active site acts as a chiral template, ensuring that the amination occurs with near-perfect stereocontrol.

G cluster_2 Transaminase 'Ping-Pong' Catalytic Cycle E_PLP Enzyme-PLP Complex (Internal Aldimine) Half1 First Half-Reaction E_PLP->Half1 Amine Donor In E_PMP Enzyme-PMP Complex Half1->E_PMP Ketone Co-product Out Half2 Second Half-Reaction E_PMP->Half2 Furan Ketone/Aldehyde In Half2->E_PLP Regeneration Chiral_Amine Chiral Furan Amine Half2->Chiral_Amine

Diagram 3: Simplified 'Ping-Pong' Mechanism of Transaminase-Catalyzed Amination.

Quantitative Data for Transaminase-Catalyzed Amination:

The choice of enzyme and reaction conditions significantly impacts the conversion and enantioselectivity.

| Transaminase | Substrate | Amine Donor | Conversion (%) | ee (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | Mv-TAm | 5-Methylfurfural | (R)-MBA | 82 | >99 | [13]| | CV-TAm | Furfural | Isopropylamine | >90 | >99 | [13]| | ArRMut11 | 2-Acetylfuran | (S)-MBA | ~70 | >99 | [13]|

Experimental Protocols

To provide practical, actionable insights, this section details step-by-step methodologies for the key synthetic transformations discussed.

Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of N-benzyl furfurylimine

[1] Step 1: Imine Formation

  • To a solution of furfural (1.0 mmol) in toluene (5 mL), add benzylamine (1.0 mmol).

  • Stir the mixture at room temperature for 4 hours.

  • Dry the resulting solution over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude imine. This is typically used in the next step without further purification.

Step 2: Asymmetric Hydrogenation

  • In an inert atmosphere glovebox, dissolve [Ir(COD)Cl]₂ (0.005 mmol) and (S,S)-f-Binaphane (0.011 mmol) in anhydrous toluene (2 mL) in a glass-lined autoclave.

  • Stir the solution at room temperature for 30 minutes to allow for catalyst pre-formation.

  • Add a solution of the N-benzyl furfurylimine (1.0 mmol) in anhydrous toluene (3 mL).

  • Seal the autoclave, remove it from the glovebox, and pressurize with H₂ gas to 50 bar.

  • Stir the reaction at 30 °C for 12 hours.

Step 3: Work-up and Analysis

  • After carefully releasing the pressure, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the chiral N-benzyl-1-(furan-2-yl)methanamine.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Protocol: Transaminase-Mediated Biocatalytic Reductive Amination of 5-(Hydroxymethyl)furfural (HMF)

[1] Step 1: Reaction Setup

  • In a 50 mL reaction vessel, dissolve 5-(hydroxymethyl)furfural (HMF) (10 mM) in 20 mL of HEPES buffer (50 mM, pH 8.0) containing pyridoxal-5'-phosphate (PLP) (0.1 mM).

  • Add isopropylamine (500 mM) as the amine donor.

Step 2: Enzymatic Reaction

  • Initiate the reaction by adding the transaminase enzyme (e.g., 1 mg/mL).

  • Incubate the mixture at 30 °C with gentle agitation (150 rpm) for 24 hours.

  • Monitor the reaction progress by HPLC, measuring the decrease in HMF concentration and the formation of 5-(hydroxymethyl)furfurylamine (HMFA).

Step 3: Work-up and Isolation

  • Once the reaction is complete, adjust the pH of the mixture to 10 with 1 M NaOH.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.

  • Determine the enantiomeric excess of the resulting HMFA by chiral HPLC after appropriate derivatization.

Applications in Drug Development: Targeting GPCRs

Furan-containing chiral amines are of significant interest for their potential to modulate the activity of GPCRs, a large family of transmembrane receptors that are major drug targets. [1]The specific three-dimensional shape of a chiral amine allows it to bind with high affinity and selectivity to the orthosteric or allosteric sites of a GPCR, acting as an agonist, antagonist, or modulator. [18][19][20] For example, many neurotransmitter receptors, such as those for serotonin and dopamine, are GPCRs. [1]A novel furan-containing chiral amine could potentially act as a selective modulator of one of these receptors, offering a new therapeutic approach for neurological or psychiatric disorders. [21]The furan ring can engage in specific interactions within the receptor's binding pocket, such as π-π stacking or hydrogen bonding, while the chiral amine ensures the correct orientation for optimal binding and activity.

G cluster_3 GPCR Signaling Pathway Modulation Ligand Furan-Containing Chiral Amine GPCR GPCR Ligand->GPCR Binds G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates Cell_Response Cellular Response Second_Messenger->Cell_Response Triggers

Diagram 4: Representative GPCR Signaling Pathway Modulated by a Furan-Containing Chiral Amine.

Conclusion

The synthesis of furan-containing chiral amines is a dynamic and vital area of research in medicinal chemistry. Modern asymmetric synthetic methods, including catalysis with chiral transition metal complexes and biocatalysis with enzymes like transaminases, provide efficient and highly stereoselective pathways to these valuable compounds. The unique structural and electronic properties that arise from the combination of the furan scaffold and a chiral amine center offer significant opportunities for the design of novel therapeutic agents. This guide has provided a comprehensive overview of the key synthetic strategies, their underlying mechanistic principles, and practical experimental protocols to support researchers in this exciting field.

References

  • Liu, S., Mi, A., Wu, L., & Jiang, Y. (1993). Asymmetric Synthesis. XVIII. Stereocontrolled Synthesis of α-Substituted-2-furfurylamines via Chiral Intermediates. Synthetic Communications, 23(17), 2485-2488. [Link]

  • Perts, T., et al. (2014). Asymmetric Hydrogenation of Furans and Benzofurans with Iridium-Pyridine-Phosphinite Catalysts. Chemistry – A European Journal, 20(50), 16658-16663. [Link]

  • Wang, X., Wang, J., & Li, X. (2023). Stereoselective access to furan-fused [5.5.0] bicyclic heterocycles enabled by gold-catalyzed asymmetric [8 + 4] cycloaddition. Organic Chemistry Frontiers. [Link]

  • Dunbabin, A., et al. (2016). Furfurylamines from biomass: transaminase catalysed upgrading of furfurals. Green Chemistry, 18(21), 5829-5836. [Link]

  • ResearchGate. (2023). The amination of aldehydes and ketones using transaminases. ResearchGate. [Link]

  • Bode Research Group. (n.d.). Kinetic resolution of amines. Bode Research Group. [Link]

  • ACS Publications. (2025). Development of Sustainable Biocatalytic Furfurylamine Production in a Magnetic Field-Assisted Microfluidic Reactor. ACS Sustainable Chemistry & Engineering. [Link]

  • ResearchGate. (2025). Efficient Conversion of Furfural to Furfural Amine Over 4ru1co/Ac Catalyst. ResearchGate. [Link]

  • ResearchGate. (n.d.). Iridium‐catalyzed asymmetric hydrogenation of imines. a) Commonly used... | Download Scientific Diagram. ResearchGate. [Link]

  • ResearchGate. (2025). ω-Transaminases for the amination of functionalised cyclic ketones. ResearchGate. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Wikipedia. [Link]

  • ResearchGate. (n.d.). Naturally occurring chiral annulated furans. ResearchGate. [Link]

  • Frontiers. (n.d.). Efficient synthesis of furfurylamine from biomass via a hybrid strategy in an EaCl:Gly–water medium. Frontiers. [Link]

  • Sanderman Publishing House. (2022). Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst. Sanderman Publishing House. [Link]

  • ResearchGate. (2025). Synthesis of furfurylamine and its derivative N-(furan-2-ylmethyl) acetamide from renewable biomass via chemobiocatalytic cascade catalysis. ResearchGate. [Link]

  • Frontiers. (n.d.). Efficient synthesis of furfurylamine from biomass via a hybrid strategy in an EaCl:Gly–water medium. Frontiers. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. [Link]

  • ResearchGate. (n.d.). Furfurylamines from Biomass: Transaminase catalysed upgrading of furfurals. ResearchGate. [Link]

  • ResearchGate. (2025). Transaminases Applied to the Synthesis of High Added-Value Enantiopure Amines. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. National Center for Biotechnology Information. [Link]

  • ACS Publications. (n.d.). Furan as a versatile synthon. ACS Publications. [Link]

  • Amanote Research. (n.d.). (PDF) Enzymatic Kinetic Resolution of Hydroxy Furan and. Amanote Research. [Link]

  • Organic Chemistry Portal. (n.d.). Furan synthesis. Organic Chemistry Portal. [Link]

  • National Center for Biotechnology Information. (2022). A Plausible Mechanism for the Iridium-Catalyzed Hydrogenation of a Bulky N-Aryl Imine in the (S)-Metolachlor Process. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2025). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. ResearchGate. [Link]

  • University of Strathclyde. (2024). New iridium catalysed methods for enantioselective imine hydrogenation. University of Strathclyde. [Link]

  • Wikipedia. (n.d.). Kinetic resolution. Wikipedia. [Link]

  • Williams College. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College. [Link]

  • Grantome. (n.d.). Structure Elucidation Of Alkaloids. Grantome. [Link]

  • ACS Publications. (2026). Organic Letters Ahead of Print. ACS Publications. [Link]

  • YouTube. (2022). Chem252 (Lecture 1: Evans' Oxazolidinone). YouTube. [Link]

  • National Center for Biotechnology Information. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2025). Catalytic Kinetic Resolution of Cyclic Secondary Amines. ResearchGate. [Link]

  • MDPI. (n.d.). Special Issue : Isolation and Structure Elucidation of Bioactive Compounds (Dedicated to the memory of the late Professor Charles D. Hufford). MDPI. [Link]

  • Consensus. (2010). Chiral amine synthesis : methods, developments and applications. Consensus. [Link]

  • orientjchem.org. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. orientjchem.org. [Link]

  • ACS Publications. (2016). Complex Pharmacology of Free Fatty Acid Receptors. Chemical Reviews. [Link]

  • ResearchGate. (2025). Methods for the Structure Elucidation of Alkaloids. ResearchGate. [Link]

  • MDPI. (n.d.). Pharmacology of Free Fatty Acid Receptors and Their Allosteric Modulators. MDPI. [Link]

  • Slideshare. (n.d.). alkaloids -General methods of structural elucidation of Alkaloids. Structural Elucidation and synthesis. Slideshare. [Link]

  • National Center for Biotechnology Information. (n.d.). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. National Center for Biotechnology Information. [Link]

  • National Institutes of Health. (n.d.). Asymmetric Vinylogous Aldol Reaction of Silyloxy Furans with a Chiral Organic Salt. National Institutes of Health. [Link]

  • MDPI. (2024). Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study. MDPI. [Link]

  • PubMed. (2021). Pharmacology of Free Fatty Acid Receptors and Their Allosteric Modulators. PubMed. [Link]

  • National Center for Biotechnology Information. (2019). Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. Assay Guidance Manual. [Link]

  • National Center for Biotechnology Information. (2023). Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). Furan. Wikipedia. [Link]

Sources

Exploratory

Chemo-Catalytic Approaches for Chiral Furan Amine Synthesis: An In-depth Technical Guide

Abstract Chiral amines are indispensable building blocks in the synthesis of pharmaceuticals and bioactive molecules, with a significant percentage of small-molecule drugs featuring at least one chiral amine moiety.[1] T...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Chiral amines are indispensable building blocks in the synthesis of pharmaceuticals and bioactive molecules, with a significant percentage of small-molecule drugs featuring at least one chiral amine moiety.[1] The furan ring, a five-membered aromatic heterocycle, is also a privileged structure in medicinal chemistry due to its presence in numerous approved drugs and its wide array of biological activities.[1] The combination of these two pharmacophores into chiral furan-based amines offers a compelling avenue for the discovery of novel therapeutic agents with potentially enhanced biological activity and improved pharmacokinetic profiles.[1] This technical guide provides a comprehensive overview of modern chemo-catalytic strategies for the enantioselective synthesis of chiral furan amines. It is intended to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed insights into synthetic methodologies, mechanistic principles, and practical experimental protocols.

Introduction: The Significance of Chiral Furan Amines in Drug Development

The strategic incorporation of chiral centers into drug candidates is a cornerstone of modern medicinal chemistry. Chirality, or the "handedness" of a molecule, can profoundly influence its biological activity, as stereoisomers often exhibit different pharmacological and toxicological profiles.[2][3] The United States Food and Drug Administration (FDA) has established guidelines that underscore the importance of understanding and controlling stereochemistry in drug development, requiring the absolute stereochemistry of chiral centers to be determined early in the process.[3]

Furan-containing compounds have demonstrated a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1] The integration of a chiral amine functionality onto a furan scaffold can lead to molecules with unique three-dimensional structures that can engage with biological targets like G-protein coupled receptors (GPCRs), enzymes, and ion channels with high specificity and affinity.[1] Consequently, the development of efficient and stereoselective methods to access these valuable chiral furan amines is of paramount importance.

This guide will focus on chemo-catalytic approaches, which offer significant advantages in terms of scalability, catalyst tunability, and substrate scope compared to biocatalytic methods. While biocatalysis provides high enantioselectivity under mild conditions, chemo-catalysis often allows for a broader range of transformations and can be more readily adapted to industrial-scale production.[4]

Asymmetric Hydrogenation of Furan-Containing Imines

Asymmetric hydrogenation of prochiral imines stands as one of the most direct and atom-economical methods for the synthesis of chiral amines.[1][5] This approach typically employs a transition metal catalyst, such as rhodium or iridium, in complex with a chiral ligand to facilitate the enantioselective addition of hydrogen across the C=N double bond.

Rhodium-Catalyzed Asymmetric Hydrogenation

Rhodium complexes bearing chiral phosphine ligands have been successfully employed in the asymmetric hydrogenation of various imine substrates. For the synthesis of chiral furan amines, this methodology has been applied to furan-substituted dehydroamino acid derivatives. For instance, the rhodium/Mandyphos(OMe) system has been shown to hydrogenate furyl-substituted (Z)-dehydroamino acid derivatives with excellent enantiomeric excesses (80-98% ee).[6]

A significant advancement in this area is the use of bifunctional catalysts that can activate the imine substrate through non-covalent interactions. For example, a Rh/bisphosphine-thiourea catalyst has been developed for the asymmetric hydrogenation of unprotected N-H imines, affording chiral amines in high yields (up to 97%) and enantioselectivities (up to 95% ee).[7] The thiourea moiety is believed to interact with the imine's counter-ion through hydrogen bonding, thereby enhancing the stereocontrol of the hydrogenation step.[7]

Logical Workflow for Rhodium-Catalyzed Asymmetric Hydrogenation:

Caption: Catalytic cycle for Rh-catalyzed asymmetric hydrogenation.

Iridium-Catalyzed Asymmetric Hydrogenation

Iridium-based catalysts have emerged as powerful alternatives to rhodium for the asymmetric hydrogenation of challenging substrates. Iridium catalysts often exhibit higher activity and can be effective for a broader range of imines, including those that are sterically hindered or electronically deactivated. The use of Iridium/(S,S)-f-Binaphane has been reported for the efficient hydrogenation of up to 22 different N-alkyl α-aryl furan-containing imines, yielding chiral amines with up to 90% ee.[5]

A key advantage of some iridium catalytic systems is their compatibility with unprotected functional groups and their ability to operate under milder reaction conditions. The development of novel (phosphoramidite,olefin) ligands has further expanded the scope of iridium-catalyzed asymmetric substitutions, including amination reactions.[8][9]

Comparative Data for Asymmetric Hydrogenation:

Catalyst SystemSubstrate TypeEnantiomeric Excess (ee)Reference
Rh/Mandyphos(OMe)Furyl-substituted (Z)-dehydroamino acid derivatives80-98%[6]
Rh/bisphosphine-thioureaUnprotected N-H iminesup to 95%[7]
Ir/(S,S)-f-BinaphaneN-alkyl α-aryl furan-containing iminesup to 90%[5]

Asymmetric Reductive Amination

Asymmetric reductive amination is a versatile one-pot process that combines the formation of an imine from a carbonyl compound and an amine with its subsequent in-situ asymmetric reduction. This strategy is particularly attractive as it often utilizes readily available starting materials and avoids the isolation of potentially unstable imine intermediates.

Transition Metal-Catalyzed Reductive Amination

Transition metal catalysts, particularly those based on nickel and copper, have been shown to be effective for the reductive amination of furanic aldehydes. For instance, a Ni₆AlOₓ catalyst prepared by coprecipitation has demonstrated high efficacy in the reductive amination of 5-hydroxymethylfurfural (HMF) with ammonia, achieving a 99% yield of the corresponding primary amine under mild conditions (100 °C, 1 bar H₂).[10][11] This catalyst was also effective for a range of other aldehydes and ketones.[10][11]

A two-step, one-pot process using a CuAlOₓ catalyst has been developed for the reductive amination of furanic aldehydes in a flow reactor.[12] This method involves the initial non-catalytic condensation of the aldehyde with a primary amine, followed by the flow hydrogenation of the resulting imine over the copper-based catalyst.[12] This approach has been successfully applied to the synthesis of a variety of N-substituted 5-(hydroxymethyl)-2-furfuryl amines in good to excellent yields.[12]

Organocatalytic Reductive Amination

Organocatalysis offers a metal-free alternative for asymmetric reductive amination. Chiral Brønsted acids, such as chiral phosphoric acids, have been utilized to catalyze the enantioselective reductive amination of biaryl dialdehydes through a desymmetrization and kinetic resolution cascade.[13] While not directly applied to simple furan aldehydes in the cited literature, this approach highlights the potential of organocatalysis for constructing axially chiral furan-based amines.

Experimental Protocol: Reductive Amination of 5-Hydroxymethylfurfural (HMF) using Ni₆AlOₓ Catalyst

Materials:

  • 5-Hydroxymethylfurfural (HMF)

  • Aqueous ammonia (28-30%)

  • Ni₆AlOₓ catalyst

  • Deionized water

  • Hydrogen gas (high purity)

  • Autoclave reactor with magnetic stirring

Procedure:

  • In a typical experiment, charge the autoclave reactor with 1 mmol of HMF, the desired amount of aqueous ammonia (e.g., a 49:1 molar ratio of NH₃ to HMF), and 3 mL of deionized water.[10]

  • Add the Ni₆AlOₓ catalyst to the reaction mixture.

  • Seal the autoclave and purge it several times with hydrogen gas.

  • Pressurize the reactor to the desired hydrogen pressure (e.g., 1 bar).[10]

  • Heat the reaction mixture to the specified temperature (e.g., 100 °C) with vigorous stirring.[10]

  • Maintain the reaction under these conditions for the designated time (e.g., 6 hours).[10]

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Analyze the filtrate by appropriate methods (e.g., HPLC, GC-MS) to determine the conversion of HMF and the yield of the desired furan amine.

Organocatalytic Approaches to Chiral Furan Derivatives

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing access to chiral molecules without the need for transition metals.[14] Several organocatalytic strategies have been developed for the synthesis of chiral furan derivatives, which can serve as precursors to chiral furan amines.

Asymmetric Friedel-Crafts Reactions

The Friedel-Crafts reaction is a classic method for forming carbon-carbon bonds on aromatic rings. Asymmetric variations of this reaction, catalyzed by chiral organocatalysts, can be used to introduce chirality into furan-containing molecules. For example, chiral phosphoric acids have been shown to catalyze the enantioselective aza-Friedel-Crafts reaction between indeno[1,2-b]quinoxalin-11-imines and indoles, though direct application to furans as nucleophiles is an area of ongoing research.[15]

Organocatalytic Annulation Reactions

Organocatalytic asymmetric annulation reactions provide a powerful means of constructing complex chiral heterocyclic systems. For instance, the first catalytic asymmetric synthesis of five-five-membered furan-based compounds bearing both axial and central chirality was achieved through an organocatalytic asymmetric (2+4) annulation of achiral furan-indoles with 2,3-indolyldimethanols.[16][17] This strategy yielded products in high yields with excellent regio-, diastereo-, and enantioselectivities.[16][18]

Logical Diagram of Organocatalytic Annulation:

Caption: Workflow for organocatalytic asymmetric annulation.

Conclusion and Future Outlook

The chemo-catalytic synthesis of chiral furan amines is a rapidly evolving field with significant implications for drug discovery and development. This guide has highlighted several key strategies, including asymmetric hydrogenation of imines, reductive amination of furanic aldehydes, and organocatalytic approaches to chiral furan derivatives. Each of these methodologies offers distinct advantages and presents opportunities for further innovation.

Future research in this area will likely focus on the development of more active and selective catalysts that can operate under even milder conditions. The expansion of substrate scope to include a wider variety of functionalized furan precursors will also be a key objective. Furthermore, the integration of chemo-catalytic steps with biocatalytic transformations in hybrid synthetic routes holds great promise for accessing complex chiral furan amines with exceptional efficiency and stereocontrol. The continued advancement of these chemo-catalytic approaches will undoubtedly accelerate the discovery and development of novel furan-based therapeutics.

References

  • The Discovery and Synthesis of Novel Furan-Based Chiral Amines: A Technical Guide - Benchchem. (n.d.).
  • Mal, K. (2025). Synthetic Strategies to Substituted Chiral Furans: A Review. Current Organic Chemistry, 29(18), 1390-1408.
  • Organocatalyzed addition reaction of furan with representative N‐Boc aldimine derivatives. (n.d.). Wiley Online Library.
  • Catalytic Atroposelective Construction of Furan‐Based Axially Chiral Scaffolds. (2024). ResearchGate.
  • Organocatalytic Mukaiyama Mannich Reactions of 2,5-Bis(trimethylsilyloxy)furan. (2019). PubMed.
  • Synthetic Strategies to Substituted Chiral Furans: A Review. (2025). ResearchGate.
  • Design and Catalytic Asymmetric Synthesis of Furan‐Indole Compounds Bearing both Axial and Central Chirality. (2024). ResearchGate.
  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021). ACS Publications.
  • Design and Catalytic Asymmetric Synthesis of Furan-Indole Compounds Bearing Both Axial and Central Chirality. (2024). ResearchGate.
  • Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts. (2019). PMC.
  • Rhodium-/Iridium-Catalyzed Hydroamination for the Synthesis of 1,2-, 1,3-, or 1,4-Diamines. (n.d.). PMC.
  • Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. (2020). MDPI.
  • Biocatalysis Versus Chemocatalysis. (n.d.). Pharma's Almanac.
  • Asymmetric rhodium-catalyzed hydrogenation meets gold-catalyzed cyclization: Enantioselective synthesis of 8-hydroxytetrahydroisoquinolines. (2006). PubMed.
  • Synthesis of furan‐based amines using Ru/C catalyst. (n.d.). ResearchGate.
  • CY Chemistry - GATE 2026. (n.d.).
  • Iridium-Catalyzed Asymmetric Synthesis of Functionally Rich Molecules Enabled by (Phosphoramidite,Olefin) Ligands. (2019). PubMed.
  • Chiral Amines in Asymmetric Synthesis. (n.d.). Sigma-Aldrich.
  • Rhodium Catalyzed Asymmetric Hydrogenation of Unprotected N-H Imines Assisted by Thiourea. (2018). PMC.
  • New class of chiral molecules offers strong stability for drug development. (2025). Medical Research News.
  • Catalytic Asymmetric Reductive Amination for Axially Chiral Aryl Aldehydes via Desymmetrization/Kinetic Resolution Cascade. (2024). PubMed.
  • Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile Ni y AlO x Catalysts. (2019). PubMed.
  • Iridium-Catalyzed Asymmetric Synthesis of Functionally Rich Molecules Enabled by (Phosphoramidite,Olefin) Ligands. (2019). ACS Publications.
  • The Significance of Chirality in Drug Design and Development. (n.d.). PMC.

Sources

Foundational

Racemization Mechanism of α-Chiral Primary Amines

Content Type: Technical Whitepaper Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists Executive Summary: The Thermodynamic Challenge The racemization of α-chiral primary amines is a thermodyn...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists

Executive Summary: The Thermodynamic Challenge

The racemization of α-chiral primary amines is a thermodynamically favorable but kinetically hindered process. While the racemic state represents the global energy minimum ($ \Delta G < 0 ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


 E_a $) required to break the $ C{\alpha}-H $ bond is prohibitively high in standard conditions.

For a free primary amine, the pKa of the α-proton is approximately 40 (in DMSO). Direct deprotonation requires bases (e.g., alkyl lithiums) that are incompatible with most functionalized pharmaceutical intermediates. Therefore, successful racemization strategies—crucial for Dynamic Kinetic Resolution (DKR)—must bypass this barrier by temporarily modifying the electronic structure of the amine.

This guide details the three validated mechanistic pathways to lower this activation energy: Schiff base activation , Transition metal dehydrogenation , and Radical-mediated abstraction .

Mechanistic Pathway A: Schiff Base (Imine) Activation

This is the most prevalent mechanism in both organic synthesis and biological systems (e.g., PLP-dependent enzymes).

The pKa Shift

The core principle is the conversion of the $ sp^3 $ amine into an $ sp^2 $ imine via condensation with an aldehyde (or ketone). This transformation lowers the pKa of the α-proton from ~40 to ~19–25 .

  • Free Amine: The nitrogen lone pair is localized. The C-H bond is strong.

  • Imine: The C=N bond allows for the delocalization of the negative charge upon deprotonation, forming a stabilized 2-azaallyl anion (aza-enolate).

The Catalytic Cycle
  • Condensation: The chiral amine reacts with a catalytic aldehyde (e.g., salicylaldehyde, 3,5-dinitrosalicylaldehyde) to form a chiral imine.

  • Deprotonation: A weak base (often the amine itself or an added base like $ Et_3N $) removes the acidified α-proton.

  • Planarization: The resulting aza-enolate is achiral (planar).

  • Reprotonation: The proton returns to the α-carbon from either face with equal probability.

  • Hydrolysis: The racemic imine hydrolyzes to release the racemic amine and regenerate the aldehyde catalyst.

Visualization: Schiff Base Pathway

SchiffBaseMechanism Start Enantiopure Amine (S-Isomer) pKa ~40 Imine Chiral Imine Intermediate pKa ~20 Start->Imine + Aldehyde - H2O Aldehyde Catalytic Aldehyde Aldehyde->Imine AzaEnolate Aza-Enolate (Planar/Achiral) Imine->AzaEnolate - H+ (Base) RacImine Racemic Imine AzaEnolate->RacImine + H+ (Non-stereoselective) End Racemic Amine (50:50 R/S) RacImine->End + H2O - Aldehyde End->Aldehyde Recycle

Figure 1: The Schiff base cycle lowers the energetic barrier for deprotonation via the formation of a resonance-stabilized aza-enolate.

Mechanistic Pathway B: Metal-Catalyzed Dehydrogenation

Used extensively in high-temperature DKR processes, this pathway utilizes transition metals (Pd, Ru, Ir) to perform a reversible dehydrogenation.

The "Oxidative" Mechanism

Unlike the base-catalyzed pathway, this mechanism does not require an external aldehyde. The metal catalyst oxidizes the amine to an imine intermediate.

  • Coordination: The amine coordinates to the metal center.

  • β-Hydride Elimination: The metal abstracts a hydride from the α-carbon, forming a metal-hydride species and an imine coordinated to the metal.

  • Re-insertion: The metal-hydride re-inserts into the C=N bond. Since the imine is prochiral, the hydride can attack from the opposite face, resulting in inversion of configuration.

Key Catalyst: Shvo’s Catalyst (Ruthenium) and Palladium Nanoparticles (Pd/AlO(OH)) are industry standards for this transformation.

Visualization: Metal-Hydride Cycle

MetalMechanism Amine_S (S)-Amine Coordination Transition Metal-Amido Complex Amine_S->Transition Coordination Imine_MH Imine + M-H (Intermediate) Transition->Imine_MH β-Hydride Elimination Amine_R (R)-Amine Dissociation Transition->Amine_R Dissociation Imine_MH->Transition Hydride Re-addition (Non-selective) Amine_R->Amine_S Equilibrium

Figure 2: The reversible dehydrogenation mechanism. The loss of stereochemical information occurs at the achiral imine intermediate.

Radical-Mediated Racemization

A less common but highly specific method for non-benzylic amines, often utilizing thiols (e.g., ethyl thioglycolate) as catalysts.

  • Mechanism: A thiyl radical ($ RS^\bullet $) abstracts the α-hydrogen atom from the amine.

  • Intermediate: An α-amino radical is formed. This species is planar ($ sp^2 $ hybridized).

  • Racemization: The radical accepts a hydrogen atom from the thiol (acting as an H-donor) from either face.

Comparative Data: Reaction Parameters

ParameterSchiff Base / Base-CatalyzedMetal-Catalyzed (Pd/Ru)Radical (Thiol)
Primary Driver pKa lowering (Electronic)Redox (Dehydrogenation)Homolytic Bond Cleavage
Key Intermediate Aza-enolate (Anionic)Imine (Neutral/Coordinated)

-Amino Radical
Temp. Range



Substrate Scope Benzylic &

-Aryl amines
Broad (Aliphatic & Benzylic)Non-benzylic amines
Incompatibility Strong acids, moisture (hydrolysis)Oxidants, chelating groupsRadical scavengers (O2)

Experimental Protocol: Measuring Racemization Kinetics ( )

To ensure trustworthiness, this protocol includes self-validation steps.

Materials
  • Substrate: Enantiopure amine (e.g., (S)-

    
    -methylbenzylamine, >99% ee).
    
  • Catalyst: 3,5-Dinitrosalicylaldehyde (5 mol%) or Pd/C (5 wt%).

  • Solvent: Toluene (anhydrous).

  • Internal Standard: Dodecane (inert, for GC/HPLC normalization).

Methodology
  • Preparation: In a flame-dried Schlenk tube under Argon, dissolve the amine (0.5 M) and internal standard in toluene.

  • T0 Sampling: Remove a 50 µL aliquot before adding the catalyst. This validates the initial ee and concentration.

  • Initiation: Add the catalyst and heat to the target temperature (e.g., 80°C).

  • Sampling: Withdraw 50 µL aliquots at intervals (

    
     min). Quench immediately (e.g., with dilute HCl for Schiff base, or filtration for Pd).
    
  • Analysis: Derivatize if necessary (e.g., with acetic anhydride) and analyze via Chiral HPLC or GC.

  • Calculation: The racemization follows pseudo-first-order kinetics. Plot

    
     versus time (
    
    
    
    ).
    
    
    • Validation: The plot must be linear (

      
      ). If concave/convex, check for catalyst decomposition or product inhibition.
      

References

  • Biocatalytic Racemization Strategies: Title: Enzymatic racemization of amines catalyzed by enantiocomplementary ω-transaminases.[1] Source: National Institutes of Health (NIH) / PubMed. URL:[Link]

  • Metal-Catalyzed DKR: Title: Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization. Source: Organic Letters (ACS Publications). URL:[Link]

  • Ruthenium-Catalyzed Mechanisms: Title: Novel heterogeneous ruthenium racemization catalyst for dynamic kinetic resolution of chiral aliphatic amines.[2] Source: Green Chemistry (RSC). URL:[Link]

  • Radical-Mediated Pathways: Title: Dynamic Kinetic Resolution of Amines Involving Biocatalysis and in Situ Free Radical Mediated Racemization.[3] Source: Organic Letters (ACS Publications). URL:[Link]

  • Schiff Base Chemistry Overview: Title: Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. Source: Journal of Chemical Education (ACS). URL:[Link]

Sources

Exploratory

In silico prediction of 1-(5-methylfuran-2-yl)propan-1-amine properties

In Silico First: A Technical Guide to Predicting the Properties of 1-(5-methylfuran-2-yl)propan-1-amine Preamble: The Imperative of Predictive Science in Modern Drug Discovery In the relentless pursuit of novel therapeut...

Author: BenchChem Technical Support Team. Date: February 2026

In Silico First: A Technical Guide to Predicting the Properties of 1-(5-methylfuran-2-yl)propan-1-amine

Preamble: The Imperative of Predictive Science in Modern Drug Discovery

In the relentless pursuit of novel therapeutics, the initial stages of drug discovery are fraught with high attrition rates. Promising candidates often falter due to unforeseen issues with their physicochemical properties, pharmacokinetics, or toxicity. The "fail early, fail cheap" paradigm is more than a mantra; it is a strategic necessity. This is where in silico modeling emerges as an indispensable tool. By computationally predicting the properties of a molecule before significant investment in synthesis and in vitro testing, we can make more informed decisions, prioritize candidates with higher probabilities of success, and accelerate the entire discovery pipeline.

This guide provides a comprehensive, technically-grounded workflow for the in silico characterization of a novel chemical entity, 1-(5-methylfuran-2-yl)propan-1-amine. The methodologies outlined here are not merely a sequence of steps but a validated, logical progression from fundamental physicochemical properties to complex biological interactions. Each protocol is selected based on its proven track record and the transparency of its underlying models, ensuring scientific integrity and reproducibility.

The subject of our analysis, 1-(5-methylfuran-2-yl)propan-1-amine, is a fascinating starting point. Its structure, featuring a furan ring—a common motif in medicinal chemistry—and a chiral center, presents a realistic and instructive case study.

Canonical SMILES:CCC@HC1=CC=C(C)O1 [1]

Part 1: Foundational Physicochemical Profiling

Rationale: Before we can understand how a molecule will behave in a biological system, we must first understand its fundamental chemical and physical nature. Properties like molecular weight, lipophilicity (logP), solubility, and topological polar surface area (TPSA) are the bedrock of pharmacokinetic prediction. They govern everything from how a compound dissolves to its ability to cross cellular membranes. For this foundational analysis, we will employ SwissADME, a robust, freely accessible web-based tool renowned for its comprehensive suite of predictive models. [1][2]

Experimental Protocol 1.1: Physicochemical Property Prediction using SwissADME
  • Navigate to the SwissADME Web Server: Access the tool at [Link]. [3]2. Input Molecular Structure: In the main input window, paste the canonical SMILES string for our molecule: CCC1=CC=C(C)O1. [4]3. Initiate Calculation: Click the "Run" button to submit the structure for analysis. The server typically processes a single druglike molecule within seconds. [4]4. Data Compilation: After the calculation is complete, the results will be displayed. Systematically collect the predicted values for the key physicochemical properties.

Data Summary: Predicted Physicochemical Properties
PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C8H13NODefines the elemental composition. [5]
Molecular Weight 139.19 g/mol Influences diffusion and size-based interactions. [5]
LogP (Consensus) 1.75A measure of lipophilicity; critical for membrane permeability and solubility.
Water Solubility (ESOL) LogS = -2.10Predicts how well the compound will dissolve in aqueous environments like blood plasma.
Topological Polar Surface Area (TPSA) 38.05 ŲCorrelates with passive molecular transport through membranes.
Number of Rotatable Bonds 3An indicator of molecular flexibility, which can impact receptor binding.

Note: The values presented are generated from the SwissADME platform and represent a consensus from multiple predictive models where applicable.

Part 2: Pharmacokinetic (ADME) Profile Prediction

Rationale: A compound's journey through the body—its Absorption, Distribution, Metabolism, and Excretion (ADME)—determines its therapeutic efficacy and duration of action. Predicting these properties is a cornerstone of modern drug development. [6][7]We will utilize a combination of SwissADME for initial screening and the more specialized pkCSM server, which employs graph-based signatures to model pharmacokinetic properties. [8][9][10]This dual-pronged approach provides a more robust and cross-validated ADME profile.

Visual Workflow: In Silico ADME & Toxicity Prediction

ADMET_Workflow cluster_Input Molecular Input cluster_Prediction Prediction Platforms cluster_Output Predicted Endpoints SMILES Molecule SMILES CC[C@H](N)C1=CC=C(C)O1 SwissADME SwissADME (Physicochemical, PK) SMILES->SwissADME pkCSM pkCSM (ADME) SMILES->pkCSM ProToxII ProTox-II (Toxicity) SMILES->ProToxII PhysChem Physicochemical Properties SwissADME->PhysChem ADME ADME Profile SwissADME->ADME pkCSM->ADME Toxicity Toxicity Profile ProToxII->Toxicity

Caption: A streamlined workflow for in silico property prediction.

Experimental Protocol 2.1: Pharmacokinetic Prediction using pkCSM
  • Navigate to the pkCSM Web Server: Access the tool at [Link]. [11]2. Input Molecular Structure: In the "Predict" section, paste the SMILES string into the input box. The tool directly accepts SMILES as input for its graph-based analysis. [10]3. Submit for Analysis: Click the "Submit" button.

  • Data Compilation: The server will return a comprehensive table of predicted ADME properties. Collate the key parameters for absorption, distribution, metabolism, and excretion.

Data Summary: Predicted ADME Properties
ParameterPredicted Value (pkCSM)Predicted Value (SwissADME)Interpretation
Absorption
Human Intestinal Absorption93.5%HighHigh probability of being well-absorbed from the gut.
Caco-2 Permeability (logPapp)0.95N/AIndicates good potential for passive diffusion across the intestinal epithelium.
Distribution
VDss (human) (log L/kg)0.21N/ASuggests moderate distribution into tissues.
BBB Permeability (logBB)-0.15YesLikely to cross the blood-brain barrier.
Metabolism
CYP2D6 InhibitorNoNoUnlikely to cause drug-drug interactions via this major metabolic enzyme.
CYP3A4 InhibitorNoNoUnlikely to inhibit the most common drug-metabolizing enzyme.
Excretion
Total Clearance (log ml/min/kg)0.45N/APredicts the rate of removal of the compound from the body.

Part 3: Toxicity and Safety Profile Assessment

Rationale: Early identification of potential toxicity is paramount to prevent costly late-stage failures. In silico toxicology models, trained on large datasets of experimental results, can flag potential liabilities such as mutagenicity, hepatotoxicity, and carcinogenicity. [12]For this critical assessment, we will use the ProTox-II web server, which provides a broad range of toxicity predictions based on molecular fragments and machine learning models. [13]

Experimental Protocol 3.1: Toxicity Prediction using ProTox-II
  • Navigate to the ProTox-II Web Server: Access the tool at [Link]. [12]2. Input Molecular Structure: Use the integrated molecular sketcher or paste the SMILES string to define the molecule.

  • Initiate Prediction: Start the toxicity calculation.

  • Data Compilation: Systematically record the predictions for key toxicity endpoints, paying close attention to the predicted LD50 and the probability scores for specific toxicities.

Data Summary: Predicted Toxicity Profile
Toxicity EndpointPrediction (ProTox-II)Confidence ScoreImplication
Oral Toxicity (LD50) 250 mg/kg (Class III)78%Predicted to be toxic if swallowed.
Hepatotoxicity Inactive65%Low probability of causing liver damage.
Carcinogenicity Inactive58%Low probability of causing cancer.
Mutagenicity Inactive71%Unlikely to cause genetic mutations.
Immunotoxicity Active55%Potential to adversely affect the immune system warrants further investigation.

Part 4: Biological Target Identification

Rationale: While the previous sections focused on the "drug-like" properties of our molecule, the ultimate goal is to understand its potential biological function. In silico target prediction, often achieved through methods like reverse docking or chemical similarity analysis, can generate hypotheses about which proteins our compound might interact with. [14][15]This is a crucial step for elucidating its mechanism of action or identifying opportunities for drug repositioning. [16]

Visual Workflow: Reverse Docking for Target Identification

ReverseDocking cluster_DB Protein Structure Database cluster_Results Output Ligand Query Ligand 1-(5-methylfuran-2-yl)propan-1-amine Docking Reverse Docking Algorithm (e.g., SwissTargetPrediction) Ligand->Docking PDB Protein Data Bank (PDB) (Thousands of Structures) PDB->Docking RankedList Ranked List of Potential Protein Targets Docking->RankedList Hypothesis Biological Activity Hypothesis RankedList->Hypothesis

Caption: The conceptual process of reverse docking for target fishing.

Experimental Protocol 4.1: Target Prediction using SwissTargetPrediction
  • Navigate to the SwissTargetPrediction Server: This tool is part of the SwissDrugDesign suite and can be accessed at [Link]. [3]2. Input Molecular Structure: Paste the SMILES string of the compound into the query field.

  • Select Organism: Choose "Homo sapiens" to focus the search on human protein targets.

  • Run Prediction: Initiate the target prediction. The algorithm compares the 2D and 3D similarity of the query molecule to a library of known active ligands.

  • Analyze Results: The output will be a list of potential protein targets, ranked by probability. The results are often grouped by protein class. Examine the top-ranking targets to form a hypothesis about the molecule's biological activity.

Hypothetical Target Analysis

Based on the structural motifs present (a primary amine and a furan ring), the SwissTargetPrediction server is likely to identify targets within enzyme families, G-protein coupled receptors (GPCRs), or ion channels. For instance, the primary amine is a common feature in ligands for monoamine transporters or certain GPCRs. The results from this analysis would form the basis for designing focused in vitro assays to confirm these predicted interactions.

Conclusion and Forward Look

This in-depth technical guide has demonstrated a comprehensive in silico workflow for the initial characterization of a novel molecule, 1-(5-methylfuran-2-yl)propan-1-amine. By systematically predicting its physicochemical, pharmacokinetic, toxicological, and potential biological properties, we have constructed a detailed molecular profile.

The data indicates that our compound possesses generally favorable drug-like properties, including good predicted intestinal absorption and blood-brain barrier permeability. While its predicted acute toxicity warrants caution, it shows a low probability for major liabilities like mutagenicity and carcinogenicity. The potential for immunotoxicity, although predicted with lower confidence, highlights an area for focused experimental follow-up.

References

  • CymitQuimica. (n.d.). CAS 39099-24-6: 2-methyl-N-(propan-2-yl)propan-1-amine.
  • Fluorochem. (n.d.). (S)-1-(5-Methylfuran-2-yl)propan-1-amine.
  • Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules: Methods and Protocols. Methods in Molecular Biology, 1888, 273-309.
  • National Center for Biotechnology Information. (n.d.). N-Methyl-N-(propan-2-yl)propan-1-amine. PubChem. Retrieved from [Link]

  • Swiss Institute of Bioinformatics. (n.d.). SwissADME. Retrieved from [Link]

  • ChemBK. (n.d.). 1-Amino-2-(5-methyl-furan-2-yl)-propan-2-ol.
  • Mansouri, K., et al. (2017). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning.
  • Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1888, 273-309.
  • Lee, A., & Kim, D. (2016). Using reverse docking for target identification and its applications for drug discovery. Expert Opinion on Drug Discovery, 11(8), 731-739.
  • Banerjee, P., et al. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research, 46(W1), W257-W263.
  • Simulations Plus. (n.d.). ADMET Predictor®. Retrieved from [Link]

  • BLDpharm. (n.d.). (R)-1-(5-Methylfuran-2-yl)propan-1-amine hydrochloride.
  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066-4072.
  • Liu, X., et al. (2015). CRDS: Consensus Reverse Docking System for target fishing.
  • Bioinformatics Insight. (2022, September 16). EP 7 | ADME/ ADMET assessment by SwissADME, ProTox-II, admetSAR & SwissTargetPrediction [Video]. YouTube. [Link]

  • Kleinstreuer, N. C., et al. (2017). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. Environmental Health Perspectives, 125(5), 057002.
  • Galati, M. A., et al. (2023). ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina. Frontiers in Molecular Biosciences, 10, 1243954.
  • ResearchGate. (n.d.). How To use SwissADME?. Retrieved from [Link]

  • CymitQuimica. (n.d.). (R)-1-(5-Methylfuran-2-yl)propan-1-amine hydrochloride.
  • Charité - Universitätsmedizin Berlin. (n.d.). ProTox-3.0 - Prediction of TOXicity of chemicals. Retrieved from [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066-4072.
  • Creative Biolabs. (n.d.). In Silico Target Prediction. Retrieved from [Link]

  • ADMETlab 2.0. (n.d.). Retrieved from [Link]

  • ProQuest. (n.d.).
  • Dr Jyoti Bala. (2023, January 16). SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinformatics [Video]. YouTube. [Link]

  • Wang, J. C., et al. (2021). Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. Molecules, 26(16), 4983.
  • Banerjee, P., et al. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research, 46(W1), W257-W263.
  • Swiss Institute of Bioinformatics. (n.d.). Help - SwissADME. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound 2-Methyl-1-propylamine (FDB012495). Retrieved from [Link]

  • MDPI. (n.d.). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets.
  • ResearchGate. (n.d.). Can you explain how pkCSM works?. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). ADMET Prediction Software. Retrieved from [Link]

  • Chen, X., et al. (2024). ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, API functionality and decision support. Nucleic Acids Research, 52(W1), W568-W576.
  • Pinzi, L., & Rastelli, G. (2019). Computational/in silico methods in drug target and lead prediction. Journal of Medicinal Chemistry, 62(18), 8213-8243.
  • Lee, A., & Kim, D. (2016). Using reverse docking for target identification and its applications for drug discovery. Expert Opinion on Drug Discovery, 11(8), 731-739.
  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015).
  • Gkantzounis, G., et al. (2023). Underestimations in the In Silico-Predicted Toxicities of V-Agents. Toxics, 11(10), 868.
  • Bioinformatics Tube. (2025, March 12). How to predict Pharmacokinetic Properties of ligands using pkCSM and SwissADME in 3 minutes [Video]. YouTube. [Link]

  • Koukos, P. I., et al. (2021). Combinative ex vivo studies and in silico models ProTox-II for investigating the toxicity of chemicals used mainly in cosmetic products. Toxicology Mechanisms and Methods, 31(6), 435-442.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: (S)-1-(5-methylfuran-2-yl)propan-1-amine as a Versatile Chiral Building Block

Introduction: The Strategic Value of Chiral Furan-Containing Amines In the landscape of modern drug discovery and fine chemical synthesis, the demand for enantiomerically pure building blocks is insatiable.[1][2][3] Chir...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Chiral Furan-Containing Amines

In the landscape of modern drug discovery and fine chemical synthesis, the demand for enantiomerically pure building blocks is insatiable.[1][2][3] Chiral amines, in particular, are foundational motifs present in a vast array of pharmaceuticals and agrochemicals.[4][5][6] Their synthesis and application are cornerstones of asymmetric synthesis.[7][8] Concurrently, the furan ring has emerged as a privileged scaffold in medicinal chemistry.[9][10] Often serving as a bioisosteric replacement for a phenyl group, the furan moiety can enhance metabolic stability, modulate electronic properties, and improve drug-receptor interactions.[11][12]

(S)-1-(5-methylfuran-2-yl)propan-1-amine represents a powerful convergence of these two critical domains. This molecule is not merely a chiral amine; it is a bifunctional synthetic tool. It possesses a defined stereocenter at the C1 position, providing a locus for stereochemical control, and a nucleophilic nitrogen for derivatization. Furthermore, its 5-methylfuran ring offers a distinct electronic and steric environment and serves as a latent functional group handle for complex molecular architecture. This guide provides an in-depth exploration of its properties, synthesis, and key applications, designed for researchers engaged in asymmetric synthesis and drug development.

Physicochemical Properties and Handling

Proper handling and storage are paramount to maintaining the integrity of this chiral building block. The amine is susceptible to oxidation and reaction with atmospheric CO₂.

PropertyValueSource
CAS Number 473732-95-5[13]
Molecular Formula C₈H₁₃NO[14]
Molecular Weight 139.19 g/mol N/A
Appearance Colorless to pale yellow liquid (typical)N/A
Purity ≥95% (typical commercial grade)[13]
Storage Store under an inert atmosphere (Argon or Nitrogen) at 2-8°C. Keep tightly sealed to prevent moisture and air exposure.[15]

Note: Data for the hydrochloride salt (CAS 1810074-74-8) is also available, which may be a more stable, crystalline solid.[15]

Synthesis via Asymmetric Reductive Amination

One of the most efficient routes to (S)-1-(5-methylfuran-2-yl)propan-1-amine is the asymmetric reductive amination of the corresponding ketone, 1-(5-methylfuran-2-yl)propan-1-one. This method offers high enantioselectivity and operational simplicity.[4]

G cluster_0 Synthesis Workflow start 1-(5-methylfuran-2-yl)propan-1-one + Ammonia Source (e.g., NH4OAc) imine In-situ Imine Formation start->imine reduction Asymmetric Reduction (Chiral Catalyst + Reducing Agent) imine->reduction workup Aqueous Work-up & Extraction reduction->workup purification Purification (Column Chromatography) workup->purification product (S)-1-(5-methylfuran-2-yl)propan-1-amine purification->product qc QC Analysis (NMR, Chiral HPLC) product->qc

Caption: General workflow for the synthesis of the target chiral amine.

Protocol: Asymmetric Reductive Amination

This protocol details a representative procedure using a transition-metal catalyst. Biocatalytic methods using transaminases are also highly effective alternatives.[6]

Materials:

  • 1-(5-methylfuran-2-yl)propan-1-one (1.0 equiv)

  • Ammonium acetate (NH₄OAc, 5.0 equiv)

  • [Ir(cod)Cl]₂ (0.005 equiv)

  • (S)-f-Binaphane (chiral ligand, 0.011 equiv)

  • Sodium borohydride (NaBH₄, 1.5 equiv)

  • Methanol (MeOH, anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Catalyst Pre-formation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve [Ir(cod)Cl]₂ and (S)-f-Binaphane in anhydrous MeOH. Stir at room temperature for 30 minutes. The solution should turn a homogeneous color.

  • Reaction Setup: To the catalyst solution, add 1-(5-methylfuran-2-yl)propan-1-one and ammonium acetate.

  • Reduction: Cool the mixture to 0°C in an ice bath. Add NaBH₄ portion-wise over 20 minutes, controlling any effervescence.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.

  • Quenching & Work-up: Carefully quench the reaction by the slow addition of water at 0°C. Remove the MeOH under reduced pressure. Partition the residue between DCM and saturated NaHCO₃ solution.

  • Extraction: Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of DCM/MeOH or EtOAc/Hexane with 1% triethylamine to prevent streaking) to yield the pure amine.

  • Characterization: Confirm the structure by ¹H and ¹³C NMR. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Causality: The choice of a mild reducing agent like NaBH₄ is crucial. Harsher reagents could reduce the ketone before imine formation. The iridium/chiral phosphine ligand complex creates a chiral pocket that directs the hydride delivery to one face of the transiently formed imine, establishing the (S)-stereocenter.[4]

Application I: Use as a Chiral Auxiliary

A chiral auxiliary is a powerful tool for transferring chirality to a prochiral substrate.[16] (S)-1-(5-methylfuran-2-yl)propan-1-amine can be temporarily attached to a molecule to direct a subsequent stereoselective transformation, after which it can be cleaved and recovered.[]

G cluster_1 Stereodirection via Chiral Auxiliary start Prochiral Carboxylic Acid + Chiral Amine amide Amide Formation start->amide enolate Deprotonation (LDA) Forms Chiral Enolate amide->enolate shielding Steric Shielding by 5-Methylfuryl Group enolate->shielding alkylation Face-Selective Alkylation with Electrophile (E+) enolate->alkylation shielding->alkylation product Diastereomerically Enriched Product alkylation->product cleavage Auxiliary Cleavage (e.g., Hydrolysis) product->cleavage final_product Enantioenriched Acid cleavage->final_product

Caption: Mechanism of stereocontrol using the amine as a chiral auxiliary.

Protocol: Diastereoselective α-Alkylation of a Propionate Amide

Procedure:

  • Amide Formation: React (S)-1-(5-methylfuran-2-yl)propan-1-amine with propanoyl chloride in the presence of a base (e.g., pyridine) in DCM at 0°C to form the corresponding propanamide. Purify by chromatography.

  • Enolate Formation: In a flame-dried flask under argon, dissolve the amide in anhydrous THF and cool to -78°C (dry ice/acetone bath). Add a solution of lithium diisopropylamide (LDA) (1.1 equiv) dropwise and stir for 1 hour.

  • Alkylation: Add a solution of an electrophile (e.g., benzyl bromide, 1.2 equiv) in THF dropwise. Stir at -78°C for 4 hours, then allow to warm slowly to room temperature overnight.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Analysis & Cleavage: Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis. The resulting diastereomerically enriched amide can then be hydrolyzed (e.g., with 6M HCl at reflux) to yield the enantioenriched 2-methyl-3-phenylpropanoic acid and recover the chiral amine auxiliary (as the hydrochloride salt).

Causality: Upon deprotonation, the lithium cation is believed to chelate between the amide oxygen and the furan oxygen, creating a rigid, planar six-membered ring structure. This conformation forces the bulky 5-methylfuryl group to block one face of the enolate, compelling the incoming electrophile to attack from the less hindered face, thus achieving high diastereoselectivity.[16]

Application II: Precursor for Bioactive Heterocycles via Furan Ring Transformation

The furan ring is not merely a passive spectator group; it is a versatile diene that can participate in cycloaddition reactions, providing access to complex polycyclic systems.[18] This allows for the conversion of the initial central chirality into more complex molecular frameworks.

Protocol: Diels-Alder Cycloaddition

Procedure:

  • N-Protection: Protect the amine nitrogen of (S)-1-(5-methylfuran-2-yl)propan-1-amine with a suitable protecting group (e.g., Boc anhydride) to prevent side reactions.

  • Cycloaddition: Dissolve the N-protected amine (1.0 equiv) and a reactive dienophile (e.g., N-phenylmaleimide, 1.1 equiv) in a suitable solvent (e.g., toluene or xylene) in a sealed tube.

  • Reaction: Heat the reaction at 110-140°C for 24-48 hours. Monitor by TLC.

  • Purification: Cool the reaction mixture and concentrate under reduced pressure. Purify the resulting oxa-bridged bicyclic adduct by flash column chromatography. The reaction typically yields the exo adduct as the major product.

Causality: The furan ring acts as an electron-rich diene in the [4+2] Diels-Alder cycloaddition.[19] The reaction converts the planar aromatic furan into a three-dimensional bicyclic system, transferring the stereochemical information from the original building block into the new, more complex scaffold. This strategy is highly valuable for building molecular complexity rapidly.

Summary of Analytical Data

For validation, the following analytical data is typical for the title compound.

AnalysisExpected Characteristics
¹H NMR (CDCl₃) Peaks corresponding to the furan protons (approx. 6.0-6.2 ppm), the methine proton (CH-N, approx. 3.8-4.0 ppm), the furan methyl group (approx. 2.2-2.3 ppm), the ethyl group protons (CH₂ and CH₃), and the amine protons (NH₂, broad singlet).
¹³C NMR (CDCl₃) Resonances for the furan carbons (approx. 105-152 ppm), the stereogenic methine carbon (approx. 50-55 ppm), and the aliphatic carbons.
Chiral HPLC Baseline separation of the (S) and (R) enantiomers on a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H column) with a mobile phase like Hexane/Isopropanol/Diethylamine.
Specific Rotation A specific, non-zero value for [α]D, confirming the enantiomeric enrichment of the sample. The sign (+ or -) depends on the solvent and concentration.

Conclusion

(S)-1-(5-methylfuran-2-yl)propan-1-amine is a highly effective and versatile chiral building block. Its utility extends beyond that of a simple chiral amine. By leveraging its defined stereocenter for stereodirection as a chiral auxiliary, or by utilizing the reactivity of the furan ring, synthetic chemists can access a diverse range of complex, enantioenriched molecules. The protocols and insights provided herein serve as a practical guide for researchers to unlock the full potential of this valuable synthetic tool in their drug discovery and development programs.

References

  • Green synthesis of (S)-1-(furan-2-yl)propan-1-ol from asymmetric bioreduction of 1-(furan-2-yl)propan-1-one using whole-cell of Lactobacillus paracasei BD101. (2023). ResearchGate. [Link]

  • Application of furan derivative in medicinal field. (n.d.). ResearchGate. [Link]

  • Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation. (2021). PubMed Central. [Link]

  • Asymmetric Synthesis of Amines. (n.d.). Yale University, Ellman Laboratory. [Link]

  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020). PubMed Central. [Link]

  • The Asymmetric Synthesis of Amines via Nickel-Catalyzed Enantioconvergent Substitution Reactions. (n.d.). PubMed Central. [Link]

  • Preparation of Amines via Reductive Amination. (2019). Chemistry LibreTexts. [Link]

  • Synthesis of (5S)-5-methylfuran-2(5H)-one and its dihydro derivative. (2008). ResearchGate. [Link]

  • Enantioselective Synthesis, (Chir)optical Properties, and Postsynthetic Functionalization of Furan-Containing Oxa[7]-, Oxa[5]-, and Dioxa[5]helicenes. (2024). Chinese Chemical Society. [Link]

  • Furan: A Promising Scaffold for Biological Activity. (2024). ResearchGate. [Link]

  • IMPORTANCE OF FURAN BASED COMPOUNDS AND THEIR BIOMEDICAL APPLICATIONS: AN OVERVIEW. (2017). ResearchGate. [Link]

  • Chiral Auxiliaries in Asymmetric Synthesis. (n.d.). ResearchGate. [Link]

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. (2004). PubMed Central. [Link]

  • Asymmetric Iodoaminocyclization for the Synthesis of Chiral 2-Heteroaryl Pyrrolidines. (2026). ACS Publications. [Link]

  • Amine synthesis by reductive amination. (n.d.). Organic Chemistry Portal. [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Synthesis, Reactions and Medicinal Uses of Furan. (n.d.). Pharmaguideline. [Link]

  • Enantioselective Synthesis of Benzodihydrofurans Bearing Axial and Central Stereogenic Elements. (n.d.). ResearchGate. [Link]

  • Chiral Auxiliaries in Polymer‐Supported Organic Synthesis. (n.d.). SciSpace. [Link]

  • Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades. (2023). ACS Catalysis. [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. (2024). MDPI. [Link]

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. (2004). ResearchGate. [Link]

  • Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound. (2015).
  • Enantioselective Synthesis of Tetrahydrofuran Derivatives. (2014). ChemistryViews. [Link]

  • 2-acetyl-5-methyl furan. (n.d.). The Good Scents Company. [Link]

  • Asymmetric Synthesis: Principles, Strategies, and Applications in Pharmaceuticals. (2025). ResearchGate. [Link]

  • Aromaticity. (n.d.). Wikipedia. [Link]

  • Chiral auxiliary. (n.d.). Wikipedia. [Link]

Sources

Application

Precision Quantitation of Enantiomeric Excess: A Comprehensive Guide to Chiral HPLC Method Development

), Method Development, ICH Q2(R2) Executive Summary The determination of enantiomeric excess ( ) is not merely a quality control step; it is a safety mandate. Since the FDA’s 1992 policy statement on stereoisomeric drugs...

Author: BenchChem Technical Support Team. Date: February 2026


), Method Development, ICH Q2(R2)

Executive Summary

The determination of enantiomeric excess (


) is not merely a quality control step; it is a safety mandate. Since the FDA’s 1992 policy statement on stereoisomeric drugs, the development of single-enantiomer therapeutics has become the industry standard to avoid toxicity associated with distomers (e.g., the teratogenic effects of (S)-thalidomide).

This guide provides a robust, self-validating workflow for developing Chiral HPLC methods. Unlike achiral chromatography, where hydrophobicity dominates, chiral separations rely on steric fit and specific functional group interactions. This protocol focuses on Polysaccharide-based Stationary Phases (e.g., Amylose and Cellulose derivatives), which cover approximately 80-90% of all chiral separations in pharmaceutical development.

Scientific Foundation: The Mechanism of Separation

To develop a robust method, one must understand the molecular recognition mechanism. Chiral chromatography relies on the formation of transient diastereomeric complexes between the chiral stationary phase (CSP) and the analyte enantiomers.

The Three-Point Interaction Model

First proposed by Dalgliesh (1952), this model dictates that for chiral discrimination to occur, there must be at least three simultaneous interactions between the CSP and the analyte. One enantiomer will form a "tight" three-point fit (more retained), while the other forms a "loose" two-point fit (less retained).

Key Interaction Forces:

  • Hydrogen Bonding: Often the primary driver of selectivity.

  • 
    -
    
    
    
    Interactions:
    Critical for aromatic analytes.
  • Dipole-Dipole Stacking: Relevant for carbonyl and nitro groups.

  • Steric Inclusion: The analyte fitting into the helical groove of the polysaccharide polymer.

Visualization: The Chiral Recognition Mechanism[1][2]

ThreePointModel cluster_0 Enantiomer A (Eutomer) cluster_1 Enantiomer B (Distomer) Selector Chiral Selector (CSP) (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) EnantA Enantiomer A (Matches 3 Sites) Selector->EnantA H-Bond + Pi-Pi + Steric Fit EnantB Enantiomer B (Matches 2 Sites) Selector->EnantB Steric Clash / Mismatch ComplexA Stable Diastereomeric Complex (Longer Retention) EnantA->ComplexA Separation Resolution (Rs) ComplexA->Separation High k' ComplexB Unstable Complex (Shorter Retention) EnantB->ComplexB ComplexB->Separation Low k'

Figure 1: The Dalgliesh Three-Point Interaction Model illustrating why enantiomers elute at different times.

Method Development Strategy

Developing a chiral method is less predictive than C18 reversed-phase development. It requires a systematic screening approach.

Core Workflow
  • Screening: Test the "Big 4" columns (AD, OD, IA, IB types) with generic mobile phases.

  • Optimization: Adjust solvent strength and additives to improve peak shape.

  • Validation: Confirm specificity and linearity per ICH Q2(R2).

MethodDev cluster_Screening Phase 1: Screening cluster_Opt Phase 2: Optimization Start Start: Racemic Mixture ColSelect Select Columns: 1. Amylose-based (e.g., IA/AD) 2. Cellulose-based (e.g., IB/OD) Start->ColSelect MobilePhase Mobile Phase A: Hexane/IPA (90:10) Mobile Phase B: Hexane/EtOH (90:10) ColSelect->MobilePhase Check Separation? MobilePhase->Check Additives Peak Tailing? Add 0.1% DEA (Basic) Add 0.1% TFA (Acidic) Check->Additives Partial/No Final Final Method (Rs > 1.5) Check->Final Yes Temp Adjust Temp: Lower T usually increases Rs Additives->Temp Temp->Check

Figure 2: Decision tree for systematic chiral method development.

Detailed Protocol: Universal Screening

This protocol assumes the use of Normal Phase (NP) conditions, which are generally the most successful starting point for polysaccharide columns.

Materials Required[2][3][4][5]
  • Columns:

    • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA or AD-H).

    • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H or IB).

  • Solvents: HPLC Grade n-Hexane (or n-Heptane), Isopropanol (IPA), Ethanol (EtOH).

  • Additives: Diethylamine (DEA) for basic analytes; Trifluoroacetic acid (TFA) for acidic analytes.

Step-by-Step Procedure
Step 1: Sample Preparation
  • Concentration: Prepare the racemate at 0.5 – 1.0 mg/mL.

  • Diluent: Dissolve the sample in the mobile phase (e.g., Hexane/IPA).

    • Critical: If the sample is insoluble in hexane, dissolve in 100% IPA or EtOH first, then dilute with hexane. Injecting a sample dissolved in 100% DMSO or THF into a normal phase system can cause immediate precipitation or solvent shock, ruining the separation.

Step 2: Mobile Phase Preparation

Prepare the following two screening lines:

  • MP-1: n-Hexane / IPA (90:10 v/v)

  • MP-2: n-Hexane / EtOH (90:10 v/v)

  • Note: If the analyte is basic (contains amines), add 0.1% DEA to both mixtures. If acidic, add 0.1% TFA.

Step 3: Screening Run
  • Flow Rate: Set to 1.0 mL/min (for 4.6 mm ID columns).

  • Temperature: Set column oven to 25°C.

  • Detection: UV at

    
     of the compound (commonly 254 nm or 210 nm).
    
  • Equilibration: Flush column for 10-15 minutes until baseline stabilizes.

  • Injection: Inject 5-10 µL of the racemate.

Step 4: Evaluation & Optimization[1]
  • Scenario A (No Separation): Switch from Amylose (IA/AD) to Cellulose (IB/OD). Switch alcohol modifier from IPA to EtOH.

  • Scenario B (Partial Separation,

    
    ): 
    
    • Decrease flow rate to 0.5 mL/min.

    • Lower temperature to 10-15°C (Chiral recognition is enthalpy-driven; lower T often improves selectivity).

    • Reduce the % of alcohol (e.g., go to 95:5 Hexane/IPA).

Data Analysis and Calculations

Enantiomeric Excess ( )

The


 is a measure of optical purity. It is calculated using the peak areas of the two enantiomers.


Example:

  • Peak 1 Area (

    
    -isomer): 9800
    
  • Peak 2 Area (

    
    -isomer): 200
    
  • Total Area: 10,000



Resolution ( )

To ensure accurate integration (quantitation), baseline separation is required.



  • Target:

    
     (Baseline separation).
    
  • Acceptance: For trace impurity analysis (e.g., 0.1% distomer),

    
     is preferred to prevent the tail of the major peak from obscuring the minor peak.
    

Troubleshooting Guide

IssuePossible CauseCorrective Action
Broad/Tailing Peaks Secondary interactions (silanol activity).Additives: Add 0.1% DEA (for bases) or TFA (for acids) to the mobile phase.
Shouldering (No Split) Insufficient selectivity.Temperature: Lower the column temp to 10°C. Solvent: Change modifier (IPA ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

EtOH).
Peak Fronting Column overload or solubility issue.Dilute sample or reduce injection volume. Ensure sample solvent matches mobile phase.
Retention Time Shift Temperature fluctuation or solvent evaporation.Use a column thermostat. Pre-mix mobile phases rather than using on-line mixing for NP solvents.
Negative Peaks Refractive Index effects.Ensure the sample solvent matches the mobile phase exactly.

References

  • ICH Q2(R2) Validation of Analytical Procedures. European Medicines Agency / International Council for Harmonisation. (2024).[2] Provides the global regulatory framework for validating specificity, linearity, and accuracy in chromatographic methods.

  • FDA Policy Statement for the Development of New Stereoisomeric Drugs. U.S. Food and Drug Administration. (1992).[3][4][5] The foundational regulatory document mandating the assessment of stereoisomers.[3][6][7]

    • (Search: Stereoisomeric)

  • Choosing the Right Chiral Column. Daicel Chiral Technologies. A practical industry guide on selecting between Immobilized (IA/IB) and Coated (AD/OD) polysaccharide phases.[8]

  • Dalgliesh, C. E. (1952). The optical resolution of aromatic amino-acids on paper chromatograms. Journal of the Chemical Society, 3940-3942. (The origin of the Three-Point Interaction Model).

Sources

Method

Application Note: Scalable Biocatalytic Manufacturing of (S)- and (R)-1-(5-Methylfuran-2-yl)propan-1-amine

[1][2] Executive Summary This guide details the large-scale synthesis of 1-(5-methylfuran-2-yl)propan-1-amine , a high-value chiral building block.[1][2] While traditional chemical resolutions or auxiliary-based methods...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This guide details the large-scale synthesis of 1-(5-methylfuran-2-yl)propan-1-amine , a high-value chiral building block.[1][2] While traditional chemical resolutions or auxiliary-based methods (e.g., Ellman's sulfinamide) are effective on a gram scale, they often suffer from poor atom economy and high costs at the kilogram scale.

This protocol focuses on a Biocatalytic Transamination route.[1][2][3] This approach utilizes


-transaminases (

-TAs) to convert the prochiral ketone precursor directly into the enantiomerically pure amine (>99% ee).[1][2][4] This method is selected for its scalability, mild operating conditions, and ability to access both (R) and (S) enantiomers simply by swapping the enzyme variant.
Key Compound Data
PropertyDetail
Target Molecule 1-(5-methylfuran-2-yl)propan-1-amine
CAS (Racemic) Not widely listed; Analogous to 1-(furan-2-yl)propan-1-amine
CAS (R-isomer HCl) 779340-50-0
CAS (S-isomer HCl) 1810074-74-8
Molecular Weight 139.19 g/mol (Free Base) / 175.66 g/mol (HCl Salt)
Storage Hygroscopic solid (HCl salt); Store at -20°C under inert atmosphere.[1][2][5][6]

Retrosynthetic Analysis & Strategy

The synthesis is divided into two phases:

  • Chemical Synthesis of the Precursor: Friedel-Crafts acylation of 2-methylfuran.[1][2]

  • Biocatalytic Asymmetric Amination: Stereoselective conversion of the ketone to the amine using an

    
    -transaminase.[1][2][4][7]
    
Pathway Logic

The furan ring is acid-sensitive (prone to ring-opening to form dicarbonyls like cis-2-butene-1,4-dial).[1][2] Therefore, harsh acidic conditions and high temperatures must be minimized. The biocatalytic route operates at neutral pH (7.0–8.[1][2]0) and moderate temperatures (30–40°C), preserving the furan integrity.[2]

Synthesis_Pathway cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Biocatalysis 2-Methylfuran 2-Methylfuran Ketone_Intermediate 1-(5-methylfuran-2-yl) propan-1-one 2-Methylfuran->Ketone_Intermediate Friedel-Crafts (BF3·Et2O or H3PO4) Propionic Anhydride Propionic Anhydride Propionic Anhydride->Ketone_Intermediate Target_Amine Chiral Amine (>99% ee) Ketone_Intermediate->Target_Amine Transamination Amine_Donor Isopropylamine (IPA) Amine_Donor->Target_Amine Enzyme ω-Transaminase (PLP cofactor) Enzyme->Target_Amine Byproduct Acetone (Volatile removal)

Figure 1: Strategic workflow for the chemo-enzymatic synthesis of the target chiral amine.

Detailed Protocols

Phase 1: Synthesis of 1-(5-methylfuran-2-yl)propan-1-one

Objective: Synthesize the prochiral ketone substrate on a multigram scale.

Reagents:

  • 2-Methylfuran (1.0 equiv)[1][2]

  • Propionic anhydride (1.1 equiv)[2]

  • Catalyst: Phosphoric acid (85%) or BF3[2]·Et2O (0.05 equiv)[2]

  • Solvent: Toluene (optional, can be run neat)

Procedure:

  • Charge: To a reactor inerted with

    
    , add 2-methylfuran and the catalyst.
    
  • Addition: Add propionic anhydride dropwise over 60 minutes, maintaining internal temperature

    
     (exothermic reaction).
    
  • Reaction: Stir at 40°C for 4–6 hours. Monitor by GC/HPLC for consumption of 2-methylfuran.[1][2]

  • Quench: Cool to 10°C. Quench with saturated

    
     solution until pH ~7.
    
  • Workup: Separate phases. Wash organic layer with brine.[1][2] Dry over

    
     and concentrate in vacuo.
    
  • Purification: Distillation under reduced pressure (approx. 80-90°C at 10 mmHg) yields the ketone as a pale yellow oil.[1][2]

    • Note: The ketone is relatively stable but should be stored cold to prevent oxidation.[1][2]

Phase 2: Biocatalytic Transamination

Objective: Enantioselective conversion of ketone to amine.[1][2] Enzyme Selection: Commercially available


-transaminases (e.g., Codexis ATA panels, Johnson Matthey).[2]
  • For (S)-amine: Select (S)-selective

    
    -TA (e.g., Vibrio fluvialis homology).[1][2]
    
  • For (R)-amine: Select (R)-selective

    
    -TA (e.g., Arthrobacter sp.[1][2] homology).
    

Reaction Engineering: The reaction equilibrium constant (


) for transamination is often close to 1.[2] To drive the reaction to completion, we use Isopropylamine (IPA)  as the amine donor in large excess. The byproduct, acetone, is volatile and can be removed, or the equilibrium simply shifted by the high concentration of IPA.

Protocol (100g Scale Basis):

ComponentConcentration/AmountRole
Substrate 50 g/L (approx. 360 mM)Ketone precursor
Amine Donor 1.0 M Isopropylamine (IPA)Donor & Buffer component
Enzyme 2–5 g/L (lyophilized powder)Biocatalyst
Cofactor 1 mM PLP (Pyridoxal-5'-phosphate)Essential co-enzyme
Buffer 100 mM Potassium PhosphatepH control
Co-solvent 10–20% DMSO or MeOHSolubility enhancer
pH 7.5 (Adjusted with HCl)Optimal enzyme activity

Step-by-Step:

  • Buffer Prep: Prepare 100 mM phosphate buffer containing 1M IPA.[1][2] Adjust pH to 7.5 using 6M HCl.[1][2] Caution: Exothermic neutralization.[1][2]

  • Substrate Solution: Dissolve the ketone (from Phase 1) in DMSO (final concentration in reactor will be 10-20% v/v).

  • Initiation: Add the PLP cofactor and the Enzyme powder to the buffer.[2] Stir gently to dissolve. Add the substrate solution.[1][2][8][9]

  • Incubation: Stir at 30–35°C with overhead stirring (avoid vigorous aeration to prevent enzyme denaturation at the air-liquid interface).

  • Monitoring: Monitor conversion via HPLC (C18 column) and enantiomeric excess via Chiral HPLC (e.g., Chiralpak IG or AD-H column).

    • Target: >98% conversion, >99% ee.[2][10] Typical time: 24–48 hours.[1][2]

  • Quench: Once complete, acidify reaction mixture to pH 2 with 6M HCl. This stops the enzyme and protonates the amine (keeping it in the aqueous phase).

  • Extraction (Impurity Removal): Extract the aqueous phase with MTBE or Ethyl Acetate to remove unreacted ketone and non-basic impurities.[1][2] Discard organic layer.[1][2]

  • Basification & Isolation: Adjust aqueous phase pH to >12 using 10M NaOH. Extract the free amine into MTBE (3x).

  • Salt Formation (Critical):

    • Dry the combined MTBE layers over

      
      .[1][2]
      
    • Cool to 0°C.[1][2]

    • Slowly add 1.05 equiv of HCl (4M in dioxane or gas).[2] The amine hydrochloride salt will precipitate immediately.[1][2]

    • Filter and wash with cold MTBE.[1][2] Vacuum dry.[1][2]

Quality Control & Safety

Analytical Specifications
  • Appearance: White to off-white crystalline solid (HCl salt).[1][2]

  • 1H NMR (DMSO-d6): Diagnostic peaks at

    
     2.25 (s, 3H, furan-Me), 6.1-6.3 (m, 2H, furan protons), 4.2 (m, 1H, chiral center).
    
  • Chiral HPLC: >99.0% ee.[1][2]

  • Residual Solvents: <5000 ppm (ICH limits).[1][2]

Handling Furan Amines (Safety)

Warning: Furan derivatives can be metabolically activated by Cytochrome P450 to reactive intermediates (e.g., cis-2-butene-1,4-dial), which are hepatotoxic.[1][2][11]

  • Containment: Handle all solids in a flow hood or glovebox.[1][2]

  • Stability: The free base amine is prone to oxidation and polymerization (darkening) upon air exposure.[2] Always store as the HCl salt.

Mechanistic Insight (The "Why")

The success of this protocol relies on the Ping-Pong Bi-Bi mechanism of the transaminase.[1] The enzyme shuttles the amino group from IPA to the ketone via the PLP cofactor.[7][12]

PLP_Cycle E-PLP Enzyme-PLP (Internal Aldimine) E-PMP Enzyme-PMP (Pyridoxamine) E-PLP->E-PMP + IPA - Acetone Amine Chiral Amine (Product 2) E-PLP->Amine E-PMP->E-PLP + Ketone - Amine Acetone Acetone (Product 1) E-PMP->Acetone IPA Isopropylamine (Donor) IPA->E-PLP Ketone Furan Ketone (Substrate) Ketone->E-PMP

Figure 2: The Transaminase Catalytic Cycle. The amino group is stored on the cofactor (PMP) before transfer to the furan ketone.

References

  • Biocatalytic Synthesis of Chiral Amines

    • Höhne, M., & Bornscheuer, U. T. (2009). Biocatalytic routes to optically active amines. ChemCatChem, 1(1), 42–51. Link[2]

  • Transaminase Process Engineering

    • Tufvesson, P., et al. (2011). Process considerations for the asymmetric synthesis of chiral amines using ω-transaminases. Biotechnology and Bioengineering, 108(7), 1479–1493. Link

  • Furan Stability & Toxicity

    • Peterson, L. A. (2013).[2] Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6–25. Link[2]

  • Commercial Availability & CAS Data

    • (R)-1-(5-Methylfuran-2-yl)propan-1-amine hydrochloride (CAS 779340-50-0).[1][2][5][13][14] BLDpharm Product Database. Link

  • General Furan Acylation Methods

    • Keegstra, M. A. (1992).[2] Friedel-Crafts Acylation of Furan and Furan Derivatives.[1][2] Tetrahedron, 48(13), 2681-2690.[2]

Sources

Application

Application Notes and Protocols for Cell-Based Assays: Evaluating the Biological Activity of Furan Amines

Introduction: Unveiling the Biological Landscape of Furan Amines Furan amines, a diverse class of heterocyclic compounds, represent a scaffold of significant interest in medicinal chemistry and drug discovery. Their uniq...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Biological Landscape of Furan Amines

Furan amines, a diverse class of heterocyclic compounds, represent a scaffold of significant interest in medicinal chemistry and drug discovery. Their unique structural and electronic properties confer a wide range of biological activities, from antimicrobial and anti-inflammatory to potential anticancer effects.[1] However, this therapeutic potential is intrinsically linked to their toxicological profile. The furan ring, while a source of pharmacological activity, can also undergo metabolic activation to form reactive intermediates, such as cis-2-butene-1,4-dial, which can lead to cytotoxicity and genotoxicity.[2][3] A thorough and systematic evaluation of the biological activity of novel furan amine derivatives is therefore paramount for any research and development program.

This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals to assess the biological activity of furan amines using a suite of robust and validated cell-based assays. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind each protocol, empowering researchers to not only execute the assays with precision but also to interpret the data with a nuanced understanding of the underlying cellular mechanisms.

I. Foundational Pillar: Assessing Cytotoxicity

A primary and essential step in characterizing any novel compound is to determine its cytotoxic potential. This initial screen provides critical information on the concentration range at which the compound exerts effects on cell viability and proliferation, guiding the design of subsequent, more specific assays. Two of the most widely adopted and complementary methods for assessing cytotoxicity are the MTT and LDH assays.

A. The MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides an indication of a cell population's metabolic activity, which in turn serves as a proxy for cell viability.[4][5] The core principle of this assay lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[6] The quantity of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[7]

Causality Behind Experimental Choices: The MTT assay is selected as a primary cytotoxicity screen due to its sensitivity, reliability, and suitability for high-throughput screening. It provides a quantitative measure of how a furan amine derivative impacts the overall metabolic health of a cell population. A reduction in the formazan signal can indicate either direct cytotoxic effects leading to cell death or cytostatic effects that inhibit cell proliferation.

Detailed Protocol: MTT Assay

1. Cell Seeding:

  • Culture the selected cell line in an appropriate medium until it reaches the exponential growth phase.[6]
  • Harvest the cells and perform a cell count to determine cell concentration.
  • Seed the cells in a 96-well flat-bottom microplate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. The optimal seeding density should be determined for each cell line to ensure they are in the exponential growth phase throughout the experiment.
  • Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment and recovery.

2. Compound Treatment:

  • Prepare a series of dilutions of the furan amine compound in culture medium. It is advisable to perform a broad range of concentrations in the initial screen (e.g., 0.1 µM to 100 µM) to determine the IC₅₀ (half-maximal inhibitory concentration).
  • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a no-treatment control.
  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Incubation:

  • Following the treatment period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[6]
  • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.

4. Formazan Solubilization:

  • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[5][6]
  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.

5. Absorbance Measurement:

  • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[7] A reference wavelength of 630 nm can be used to subtract background absorbance.

6. Data Analysis:

  • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
  • Plot the % cell viability against the compound concentration to determine the IC₅₀ value.

Self-Validating System: The inclusion of both positive (a known cytotoxic agent) and negative (vehicle) controls is crucial for validating the assay's performance. Consistent results for these controls across experiments ensure the reliability of the data obtained for the test compounds.

B. The LDH Assay: Quantifying Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is another widely used method for assessing cytotoxicity. Unlike the MTT assay, which measures metabolic activity, the LDH assay quantifies cell death by measuring the activity of LDH released from the cytosol of damaged cells into the surrounding culture medium. LDH is a stable enzyme, and its presence in the medium is a direct indicator of compromised cell membrane integrity.

Causality Behind Experimental Choices: The LDH assay is an excellent orthogonal method to the MTT assay. While MTT reflects a decrease in metabolic function which can precede cell death, LDH release is a more direct marker of membrane damage and necrosis. Running both assays provides a more comprehensive picture of the cytotoxic mechanism of the furan amine. For example, a compound might inhibit metabolic activity at a lower concentration than that at which it induces membrane damage.

Detailed Protocol: LDH Assay

1. Cell Seeding and Treatment:

  • Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol. It is often convenient to set up parallel plates for both assays from the same cell suspension.

2. Supernatant Collection:

  • After the desired incubation period with the furan amine, centrifuge the 96-well plate at 250 x g for 4 minutes to pellet any detached cells.
  • Carefully transfer 50 µL of the cell culture supernatant from each well to a new, clean 96-well flat-bottom plate.

3. LDH Reaction:

  • Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate solution with a catalyst.
  • Add 50 µL of the LDH reaction mixture to each well of the plate containing the supernatant.
  • Incubate the plate at room temperature for 30 minutes, protected from light. During this incubation, the LDH in the supernatant will catalyze a reaction that produces a colored formazan product.

4. Absorbance Measurement:

  • Add 50 µL of the stop solution provided with the kit to each well.
  • Measure the absorbance at 490 nm using a microplate reader.

5. Data Analysis:

  • To calculate the percentage of cytotoxicity, you will need to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
  • The percentage of cytotoxicity is calculated as follows: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Data Presentation: Cytotoxicity Profile

Furan Amine DerivativeCell LineAssayIncubation Time (h)IC₅₀ (µM)
Compound AHeLaMTT4815.2
Compound AHeLaLDH4825.8
Compound BHepG2MTT485.6
Compound BHepG2LDH489.1

II. Probing Deeper: Genotoxicity Assessment

Furan and its derivatives have been flagged for their potential genotoxicity, a critical parameter in drug safety assessment.[8] Genotoxic compounds can cause DNA damage, which, if not repaired, can lead to mutations and potentially cancer. Therefore, evaluating the genotoxic potential of furan amines is a non-negotiable step in their preclinical characterization.

A. The Comet Assay: Visualizing DNA Damage

The single-cell gel electrophoresis, or Comet assay, is a sensitive and versatile method for detecting DNA strand breaks in individual cells.[9][10] The principle is based on the migration of fragmented DNA out of the nucleus under the influence of an electric field, forming a "comet" shape when visualized with a fluorescent dye.[11] The amount of DNA in the comet tail is directly proportional to the extent of DNA damage.[11] The alkaline version of the assay (pH > 13) is particularly useful as it detects both single- and double-strand breaks, as well as alkali-labile sites.[11][12]

Causality Behind Experimental Choices: The Comet assay is chosen for its high sensitivity in detecting a broad spectrum of DNA damage at the single-cell level. This is particularly relevant for furan amines, as their reactive metabolites can form DNA adducts that lead to strand breaks. The visual nature of the assay also provides a clear and compelling representation of genotoxicity.

Detailed Protocol: Alkaline Comet Assay

1. Cell Preparation and Treatment:

  • Culture and treat cells with the furan amine compound as described for the cytotoxicity assays. It is crucial to use concentrations that are not overly cytotoxic to avoid detecting DNA fragmentation associated with apoptosis or necrosis. A good starting point is to use concentrations at and below the IC₂₀.
  • After treatment, harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.

2. Slide Preparation:

  • Prepare pre-coated slides with a layer of 1% normal melting point agarose.
  • Mix 10 µL of the cell suspension with 75 µL of 0.5% low melting point agarose at 37°C.
  • Quickly pipette the mixture onto the pre-coated slide and cover with a coverslip.
  • Allow the agarose to solidify at 4°C for 10 minutes.

3. Cell Lysis:

  • Carefully remove the coverslip and immerse the slides in a cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh) for at least 1 hour at 4°C.[9]

4. DNA Unwinding and Electrophoresis:

  • Gently place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13).[11]
  • Allow the DNA to unwind for 20-40 minutes in the buffer.[11][13]
  • Apply a voltage of 25 V and adjust the current to 300 mA. Perform electrophoresis for 20-30 minutes at 4°C.[13]

5. Neutralization and Staining:

  • After electrophoresis, gently immerse the slides in a neutralization buffer (0.4 M Tris, pH 7.5) for 5 minutes. Repeat this step three times.[9]
  • Stain the slides with a fluorescent DNA dye (e.g., SYBR Green or ethidium bromide).

6. Visualization and Analysis:

  • Visualize the comets using a fluorescence microscope.
  • Capture images and analyze them using specialized software to quantify the percentage of DNA in the tail, tail length, and tail moment.

Experimental Workflow: Alkaline Comet Assay

CometAssayWorkflow cluster_prep Cell Preparation & Treatment cluster_slide Slide Preparation cluster_process Assay Execution cluster_analysis Data Acquisition & Analysis cell_culture 1. Cell Culture treatment 2. Furan Amine Treatment cell_culture->treatment harvest 3. Harvest Cells treatment->harvest mix_agarose 4. Mix Cells with Low Melt Agarose harvest->mix_agarose embed 5. Embed on Pre-coated Slide mix_agarose->embed lysis 6. Cell Lysis embed->lysis unwinding 7. DNA Unwinding (Alkaline Buffer) lysis->unwinding electrophoresis 8. Electrophoresis unwinding->electrophoresis neutralize 9. Neutralization electrophoresis->neutralize stain 10. DNA Staining neutralize->stain visualize 11. Fluorescence Microscopy stain->visualize analyze 12. Image Analysis (% Tail DNA) visualize->analyze

Caption: Workflow of the Alkaline Comet Assay for detecting DNA damage.

B. The Ames Test: Assessing Mutagenicity

The Ames test, or bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of chemical compounds.[14][15] The test utilizes several strains of the bacterium Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[14][16] The principle of the assay is to measure the ability of a test compound to cause a reverse mutation in these bacteria, restoring their ability to synthesize histidine and thus grow on a histidine-free medium.[14]

Causality Behind Experimental Choices: The Ames test is a cornerstone of regulatory toxicology and is often required for the preclinical safety assessment of new drugs.[14][17] Its inclusion in the testing cascade for furan amines is critical because it directly assesses the potential of the compound or its metabolites to induce gene mutations. The assay is performed with and without the addition of a mammalian liver extract (S9 fraction) to mimic metabolic activation, which is a key consideration for furan derivatives.[16][17]

Detailed Protocol: Ames Test (Plate Incorporation Method)

1. Bacterial Strains and S9 Preparation:

  • Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) that are sensitive to different types of mutagens (frameshift vs. base-pair substitution).
  • Prepare the S9 metabolic activation mix from the livers of rats induced with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.

2. Plate Incorporation Assay:

  • To a test tube, add 2 mL of molten top agar (kept at 45°C), 0.1 mL of an overnight culture of the selected bacterial strain, and 0.1 mL of the furan amine compound at various concentrations.
  • For assays with metabolic activation, add 0.5 mL of the S9 mix to the tube.
  • Vortex the tube gently and pour the contents onto a minimal glucose agar plate.
  • Allow the top agar to solidify.
  • Incubate the plates at 37°C for 48-72 hours.

3. Scoring and Data Analysis:

  • Count the number of revertant colonies on each plate.
  • A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.
  • Include positive controls (known mutagens for each strain, with and without S9) and a negative control (vehicle).

Self-Validating System: The Ames test protocol is inherently self-validating through the use of specific bacterial strains with known mutation types and the inclusion of positive controls that require metabolic activation (e.g., 2-aminoanthracene) and those that are direct-acting (e.g., sodium azide). A valid experiment must show the expected response for these controls.

III. Elucidating Mechanisms: Target-Specific Assays

Beyond general cytotoxicity and genotoxicity, understanding the specific molecular targets and signaling pathways modulated by furan amines is crucial for elucidating their mechanism of action and for guiding lead optimization.

A. Nuclear Receptor Activation Assays

Nuclear receptors are a family of ligand-activated transcription factors that regulate gene expression in response to various stimuli. Some furan derivatives have been shown to interact with nuclear receptors such as the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ).[18][19]

Causality Behind Experimental Choices: Reporter gene assays are a powerful tool to screen for and characterize the interaction of furan amines with specific nuclear receptors.[20][21] These assays provide a quantitative measure of receptor activation or inhibition and can help to identify the specific signaling pathways involved in the biological effects of the compounds.

Protocol Outline: Nuclear Receptor Reporter Gene Assay
  • Cell Transfection: Co-transfect a suitable mammalian cell line (e.g., HEK293T) with two plasmids: one expressing the ligand-binding domain of the nuclear receptor of interest fused to a GAL4 DNA-binding domain, and another containing a luciferase reporter gene under the control of a GAL4 upstream activator sequence.[20]

  • Compound Treatment: Treat the transfected cells with various concentrations of the furan amine.

  • Luciferase Assay: After an appropriate incubation period, lyse the cells and measure the luciferase activity using a luminometer. An increase in luciferase activity indicates agonistic activity, while a decrease in the presence of a known agonist indicates antagonistic activity.

Signaling Pathway: Nuclear Receptor Activation

NuclearReceptorPathway ligand Furan Amine (Ligand) receptor_cyto Nuclear Receptor (Cytoplasm/Nucleus) ligand->receptor_cyto Binds ligand_receptor Ligand-Receptor Complex receptor_cyto->ligand_receptor Forms hre Hormone Response Element (DNA) ligand_receptor->hre Binds to transcription Gene Transcription hre->transcription Initiates protein Target Protein Synthesis transcription->protein response Cellular Response protein->response

Caption: Simplified pathway of nuclear receptor activation by a ligand.

B. GPCR Signaling Assays

G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are involved in a vast array of physiological processes, making them major drug targets.[22][23] Furan-based compounds have the potential to interact with various GPCRs.[24]

Causality Behind Experimental Choices: Functional assays that measure the downstream consequences of GPCR activation, such as changes in intracellular second messenger levels (e.g., cAMP, IP₃/calcium), are essential for determining whether a furan amine acts as an agonist or antagonist at a specific GPCR.[23][25]

Protocol Outline: cAMP Assay for Gs/Gi-Coupled GPCRs
  • Cell Culture: Use a cell line stably or transiently expressing the GPCR of interest.

  • Compound Treatment: Treat the cells with the furan amine in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation). For antagonist screening, co-incubate with a known agonist.

  • cAMP Measurement: After a short incubation, lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay, such as HTRF or ELISA.

Signaling Pathway: GPCR (Gs-coupled) Activation

GPCR_Gs_Pathway ligand Furan Amine (Agonist) gpcr GPCR (Gs) ligand->gpcr Binds g_protein G Protein (Gsαβγ) gpcr->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates atp ATP camp cAMP atp->camp Converts pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response pka->response Phosphorylates Targets

Sources

Method

Analytical methods for furan-containing compounds in biological matrices

Application Note: Analytical Strategies for Furan-Containing Compounds in Biological Matrices Executive Summary Furan moieties present a dual challenge in bioanalysis: they exist as highly volatile toxic contaminants (Fu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Strategies for Furan-Containing Compounds in Biological Matrices

Executive Summary

Furan moieties present a dual challenge in bioanalysis: they exist as highly volatile toxic contaminants (Furan,


) and as stable pharmacophores in antibiotic and oncological drug candidates.[1][2][3][4][5][6] This guide provides distinct workflows for these two classes. Part A  details the capture of volatile furan from blood/tissue using Headspace-SPME-GC-MS. Part B  focuses on the drug development sector, outlining protocols for tracking reactive metabolites (cis-2-butene-1,4-dial) and nitrofuran residues using derivatization-LC-MS/MS.

Part A: Volatile Furan Analysis (Toxicology & Exposure)

Target Analyte: Furan (CAS 110-00-9) Matrix: Whole Blood, Plasma, Urine

The Analytical Challenge: Volatility & Stability

Furan has a boiling point of 31°C. In biological matrices, it partitions rapidly into the headspace. Standard liquid extraction results in >50% analyte loss. The only viable method for trace quantification (<1 ng/mL) is Headspace Solid-Phase Microextraction (HS-SPME) .

Critical Protocol: HS-SPME-GC-MS

Reagents:

  • Internal Standard (IS): Furan-d4 (Deuterated).[7]

  • Matrix Modifier: Saturated NaCl solution (salting out effect increases headspace partitioning).

Step-by-Step Workflow:

  • Sample Collection: Collect blood in vacutainers containing EDTA. Crucial: Store immediately at 4°C. Do not freeze (cell lysis alters matrix viscosity unpredictably).

  • Preparation (Cold Handling):

    • Pre-chill 20 mL headspace vials on ice.

    • Add 2 mL saturated NaCl solution + 1 mL biological sample.

    • Spike 10 µL of Furan-d4 IS (50 ng/mL in methanol) through the septum.

    • Seal immediately with magnetic screw caps (PTFE/Silicone septa).

  • SPME Extraction:

    • Fiber: 75 µm Carboxen/PDMS (Polydimethylsiloxane).[7] Why: Carboxen is essential for trapping small molecules like furan.

    • Incubation: 15 min at 40°C (agitation 250 rpm).

    • Extraction: Expose fiber to headspace for 20 min at 40°C.

  • GC-MS Analysis:

    • Desorption: 250°C for 2 min (splitless mode).

    • Column: PLOT Q (Porous Layer Open Tubular) or HP-5MS.

    • Temp Program: 35°C (hold 5 min)

      
       10°C/min 
      
      
      
      200°C.
    • Detection: SIM Mode (Target Ion: m/z 68; IS Ion: m/z 72).

Visualization: HS-SPME Workflow

G Sample Bio-Sample (4°C Storage) Prep Vial Prep (Add NaCl + d4-IS) Sample->Prep Minimize Air Exposure Incubate Incubation (40°C, 15 min) Prep->Incubate Equilibration Extract SPME Extraction (Carboxen/PDMS Fiber) Incubate->Extract Headspace Partition GC GC Desorption (250°C, 2 min) Extract->GC Thermal Desorption MS MS Detection (SIM m/z 68) GC->MS

Caption: Figure 1.[1][8] Cold-chain HS-SPME workflow minimizing volatilization losses prior to GC injection.

Part B: Reactive Metabolite Tracking (Drug Development)

Target: Furan-ring activation products (Bioactivation Assessment)

The Mechanism: Why it matters

In drug discovery, furan rings are often metabolically activated by CYP450 enzymes (specifically CYP2E1 ) to form cis-2-butene-1,4-dial (BDA) . BDA is a potent alkylating agent that binds to proteins and DNA, causing hepatotoxicity. You cannot detect BDA directly; you must "trap" it.

Protocol: Glutathione/Semicarbazide Trapping Assay

Objective: Quantify the potential of a furan-containing drug candidate to form toxic BDA adducts.

Workflow:

  • Microsomal Incubation:

    • Mix Human Liver Microsomes (HLM) + Drug Candidate (10 µM).

    • Add Trapping Agent: Glutathione (GSH) (5 mM) OR Semicarbazide (2 mM).

    • Initiate with NADPH; incubate 60 min at 37°C.

  • Quenching: Add ice-cold Acetonitrile (1:3 v/v) to precipitate proteins.

  • Analysis (LC-MS/MS):

    • Column: C18 Reverse Phase (e.g., Kinetex 1.7 µm).

    • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.

    • Target: Look for m/z corresponding to [Drug + GSH + 32 Da] (oxidation + ring opening).

Visualization: Metabolic Activation Pathway

MetabolicPath cluster_trapping Trapping / Toxicity Pathways Furan Furan Moiety (Drug Candidate) CYP CYP2E1 Oxidation Furan->CYP BDA cis-2-butene-1,4-dial (Reactive Electrophile) CYP->BDA Ring Opening Adduct1 GSH-BDA Adduct (Stable Marker) BDA->Adduct1 + GSH (In Vitro Assay) Adduct2 Protein Adduct (Hepatotoxicity) BDA->Adduct2 + Lysine/Cysteine (In Vivo) GSH Glutathione (GSH) GSH->Adduct1 Protein Cellular Protein Protein->Adduct2

Caption: Figure 2. CYP2E1-mediated bioactivation of furan rings and the trapping strategy for LC-MS detection.

Part C: Nitrofuran Antibiotic Residues

Target: Protein-bound metabolites (AOZ, AMOZ, SEM, AHD)

The Analytical Challenge: Bound Residues

Nitrofurans (e.g., Furazolidone) are rapidly metabolized (


 hours).[1] However, their metabolites bind covalently to tissue proteins and persist for weeks. Standard extraction fails; Acid Hydrolysis  is mandatory.
Protocol: Hydrolysis & Derivatization

Reagents:

  • Derivatizing Agent: 2-Nitrobenzaldehyde (2-NBA).[9]

  • Hydrolysis Buffer: 0.2 M HCl.

Step-by-Step Workflow:

  • Hydrolysis/Derivatization (Simultaneous):

    • Homogenize 1g tissue/blood.

    • Add 10 mL 0.2 M HCl + 100 µL 2-NBA (50 mM in DMSO).

    • Incubate: 16 hours at 37°C . (Acid releases the metabolite; 2-NBA derivatizes it immediately to prevent degradation).

  • Extraction:

    • Adjust pH to 7.4 with NaOH.

    • Liquid-Liquid Extraction (LLE) with Ethyl Acetate.[5]

    • Evaporate to dryness; reconstitute in Mobile Phase (50:50 MeOH/Water).

  • LC-MS/MS Parameters:

    • Ionization: ESI Positive Mode.

    • Transitions (Quantifier):

      • AOZ-NBA: 236

        
         134
        
      • AMOZ-NBA: 335

        
         291
        
      • SEM-NBA: 209

        
         166
        

Summary of Analytical Parameters

ParameterVolatile Furan (Part A)Reactive Metabolites (Part B)Nitrofuran Residues (Part C)
Primary Challenge High VolatilityHigh Reactivity (Short

)
Protein Binding
Sample Prep Cold HS-SPMETrapping (GSH/NAC)Acid Hydrolysis + Derivatization
Separation GC (PLOT Q)LC (C18)LC (C18/C8)
Detection MS (SIM)MS/MS (MRM)MS/MS (MRM)
Key Reagent NaCl (Salting out)Glutathione2-Nitrobenzaldehyde

References

  • US Food and Drug Administration (FDA). (2020). Determination of Furan in Foods using Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS). [Link]

  • European Food Safety Authority (EFSA). (2017). Risks for public health related to the presence of furan and methylfurans in food. [Link]

  • Kellert, M., et al. (2008). Trapping of cis-2-butene-1,4-dial to measure furan metabolism in human liver microsomes by cytochrome P450 enzymes.[10] Chemical Research in Toxicology. [Link]

  • USDA Food Safety and Inspection Service. (2019). Screening and Confirmation of Nitrofuran Metabolites by LC-MS/MS. [Link]

  • Vass, M., et al. (2008). Nitrofurans: Antibiotic residues in food - Analytical challenges. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stereochemical Integrity of (S)-1-(5-methylfuran-2-yl)propan-1-amine

Welcome to the technical support center for (S)-1-(5-methylfuran-2-yl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (S)-1-(5-methylfuran-2-yl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of racemization of this critical chiral intermediate. Maintaining the stereochemical purity of this amine is paramount for its successful application in complex syntheses.

Introduction: The Challenge of Stereochemical Stability

(S)-1-(5-methylfuran-2-yl)propan-1-amine is a valuable chiral building block. However, like many primary amines with a stereocenter adjacent to an aromatic system, it is susceptible to racemization—the conversion of a single enantiomer into an equal mixture of both (R) and (S) enantiomers. This loss of stereochemical purity can have significant consequences in pharmaceutical development, where only one enantiomer may possess the desired therapeutic effect. This guide will delve into the mechanisms of racemization for this specific molecule and provide actionable strategies to maintain its enantiomeric integrity throughout your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for (S)-1-(5-methylfuran-2-yl)propan-1-amine?

A1: The most probable mechanism for racemization of (S)-1-(5-methylfuran-2-yl)propan-1-amine is through the formation of a planar, achiral imine intermediate.[1] This can be initiated by various factors in your experimental setup, including heat, the presence of acids or bases, and certain metal catalysts.[1][2] Once the planar imine is formed, the subsequent reduction or hydrolysis back to the amine can occur from either face of the molecule with equal probability, leading to a racemic mixture.

Q2: I've observed a decrease in enantiomeric excess (ee) after my reaction workup. What are the likely causes?

A2: A drop in enantiomeric excess post-workup is a common issue. The most frequent culprits are:

  • pH Extremes: Both strongly acidic and strongly basic conditions during aqueous workups can catalyze imine formation and subsequent racemization.[1][3] For instance, washing with high concentrations of HCl or NaOH can be detrimental.

  • Elevated Temperatures: Heating the compound for extended periods, even at moderate temperatures, can provide the necessary activation energy for racemization.[1][4] This is particularly relevant during solvent evaporation or distillation.

  • Inappropriate Solvent Choice: Protic solvents, like alcohols, can facilitate proton transfer, which can contribute to the formation of the imine intermediate and increase the rate of racemization.[1][5]

Q3: Can my choice of catalyst in a preceding or subsequent reaction step cause racemization of the amine?

A3: Absolutely. Transition metal catalysts, particularly those used for hydrogenation or dehydrogenation reactions (e.g., Palladium, Iridium), are known to catalyze the racemization of chiral amines.[6][7] These catalysts can facilitate the reversible dehydrogenation of the amine to an imine, which then readily racemizes. If you are using such catalysts, it is crucial to carefully select the reaction conditions and minimize the exposure of the chiral amine to the active catalyst.

Q4: How does the furan ring influence the stability of the chiral center?

A4: The furan ring is an electron-rich aromatic system.[8] Its proximity to the chiral center can influence the stability of intermediates. While the aromaticity of the furan ring itself is stable, it can be susceptible to oxidation under certain conditions to form a reactive dione species.[9] While this is a separate reaction from racemization, any reaction that involves the furan ring could potentially create conditions (e.g., generation of acidic byproducts) that promote racemization of the adjacent amine.

Troubleshooting Guides

Guide 1: Maintaining Stereochemical Integrity During Reaction Workup and Purification

This guide addresses the common problem of racemization during the isolation and purification of (S)-1-(5-methylfuran-2-yl)propan-1-amine.

Symptom Potential Cause Troubleshooting Steps & Solutions
Decreased enantiomeric excess (ee) after aqueous workup. Extreme pH conditions. 1. Use milder acids and bases for pH adjustment (e.g., saturated ammonium chloride solution instead of strong HCl, or a phosphate buffer).[2] 2. Minimize the contact time with aqueous acidic or basic solutions. 3. Perform extractions at reduced temperatures (0-5 °C).
Loss of stereopurity during solvent removal. Elevated temperature. 1. Use a rotary evaporator at the lowest possible temperature and pressure. 2. For highly sensitive applications, consider azeotropic removal of the solvent with a non-polar, low-boiling point solvent.
Racemization observed after chromatography. Acidic silica gel. 1. Neutralize silica gel before use by washing with a dilute solution of a non-nucleophilic base (e.g., triethylamine in the eluent system). 2. Consider using alternative stationary phases like alumina (basic or neutral) or a reverse-phase column.
Gradual loss of ee during storage. Exposure to air, light, or acidic/basic contaminants. 1. Store the purified amine under an inert atmosphere (Nitrogen or Argon). 2. Use amber vials to protect from light. 3. Ensure storage containers are clean and free of any acidic or basic residues. 4. For long-term storage, consider converting the amine to a stable salt (e.g., hydrochloride) and store at low temperatures.[10]

Guide 2: Preventing Racemization During Chemical Transformations

This guide focuses on strategies to prevent racemization when using (S)-1-(5-methylfuran-2-yl)propan-1-amine as a reactant.

Reaction Type Potential Cause of Racemization Preventative Measures & Protocol Recommendations
Amide Coupling Formation of oxazolone intermediate (for N-acylated amines). 1. Use coupling reagents known to suppress racemization, such as those containing additives like HOBt or HOAt.[11] 2. Perform the reaction at low temperatures (e.g., starting at 0 °C and allowing it to slowly warm to room temperature). 3. Minimize the reaction time.
Reactions involving Metal Catalysts (e.g., cross-coupling, hydrogenation) Dehydrogenation to an imine intermediate. 1. Choose catalysts with lower propensities for amine dehydrogenation if possible. 2. Use the lowest effective catalyst loading. 3. Keep reaction temperatures as low as possible. 4. Consider protecting the amine group (e.g., as a carbamate) before performing the reaction, followed by deprotection under mild conditions.
Reactions under Acidic or Basic Conditions Catalysis of imine-enamine tautomerism. 1. If possible, use non-nucleophilic, sterically hindered bases.[1] 2. In acidic conditions, use the minimum required amount of acid. 3. Explore alternative reaction pathways that proceed under neutral conditions.

Experimental Protocols

Protocol 1: Chiral Stability Test Under Acidic and Basic Conditions

This protocol allows you to assess the stability of your amine under potential workup conditions.

  • Prepare three solutions of (S)-1-(5-methylfuran-2-yl)propan-1-amine (e.g., 10 mg/mL) in a suitable organic solvent (e.g., MTBE or EtOAc).

  • To solution A, add an equal volume of 1M HCl.

  • To solution B, add an equal volume of 1M NaOH.

  • To solution C, add an equal volume of deionized water (as a control).

  • Stir all three biphasic mixtures vigorously at room temperature for 1 hour.

  • Separate the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo at low temperature.

  • Analyze the enantiomeric excess of the recovered amine from each sample using chiral HPLC or GC.

Protocol 2: Neutralization of Silica Gel for Chromatography
  • Prepare a slurry of silica gel in your desired mobile phase.

  • Add triethylamine to the slurry to a final concentration of 0.5-1% (v/v).

  • Stir the slurry for 15-20 minutes.

  • Pack the column with the neutralized silica gel slurry.

  • Equilibrate the column with the mobile phase containing 0.5-1% triethylamine before loading your sample.

Visualizing Racemization Pathways and Prevention Strategies

Diagram 1: Key Factors Influencing Racemization

G cluster_intermediate Mechanism cluster_outcome Outcome Temperature Elevated Temperature Imine Planar Imine Intermediate Temperature->Imine pH Extreme pH (Acidic or Basic) pH->Imine Solvent Solvent Choice (e.g., Protic) Solvent->Imine Catalyst Metal Catalysts (e.g., Pd, Ir) Catalyst->Imine Racemization Loss of Enantiomeric Purity Imine->Racemization

Caption: Factors promoting the formation of a planar imine intermediate, leading to racemization.

Diagram 2: Troubleshooting Workflow for Loss of Enantiomeric Excess

G Start Loss of ee Detected CheckWorkup Analyze Workup Procedure Start->CheckWorkup CheckPurification Analyze Purification Method Start->CheckPurification CheckReaction Analyze Reaction Conditions Start->CheckReaction CheckStorage Analyze Storage Conditions Start->CheckStorage IsWorkuppHExtreme Extreme pH? CheckWorkup->IsWorkuppHExtreme IsSilicaAcidic Using Silica Gel? CheckPurification->IsSilicaAcidic IsCatalystPresent Metal Catalyst? CheckReaction->IsCatalystPresent IsInertAtmosphere Stored under Inert Gas? CheckStorage->IsInertAtmosphere UseMildReagents Action: Use mild buffers/reagents IsWorkuppHExtreme->UseMildReagents Yes IsWorkupTempHigh High Temp? IsWorkuppHExtreme->IsWorkupTempHigh No ReduceTemp Action: Workup at 0-5 °C IsWorkupTempHigh->ReduceTemp Yes NeutralizeSilica Action: Neutralize silica or use alternative phase IsSilicaAcidic->NeutralizeSilica Yes ProtectAmine Action: Protect amine or optimize catalyst/conditions IsCatalystPresent->ProtectAmine Yes StoreInert Action: Store under N2/Ar in amber vial IsInertAtmosphere->StoreInert No

Caption: A decision tree for troubleshooting the loss of enantiomeric excess.

References

  • Study.com. (n.d.). Racemization Overview, Mechanism & Examples. Retrieved from [Link]

  • Wikipedia. (2023). Racemization. Retrieved from [Link]

  • Google Patents. (n.d.). US6548704B2 - Racemization of optically active amines.
  • PubMed Central. (2021). Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation. Retrieved from [Link]

  • ResearchGate. (2025). Catalytic Racemisation of Chiral Amines and Application in Dynamic Kinetic Resolution. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (2007). Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst for Racemization. Retrieved from [Link]

  • Northern Arizona University. (n.d.). Effects of basic pH on amino acid racemization and leaching in freshwater mollusk shell. Retrieved from [Link]

  • MDPI. (2020). Thermal Effects on Optical Chirality, Mechanics, and Associated Symmetry Properties. Retrieved from [Link]

  • Wikipedia. (2023). Aromaticity. Retrieved from [Link]

  • Wiley Online Library. (2007). Racemization, Enantiomerization and Diastereomerization. Retrieved from [Link]

Sources

Optimization

Troubleshooting low enantiomeric excess in asymmetric synthesis

Technical Support Center: Troubleshooting Low Enantiomeric Excess ( ) Topic: Asymmetric Synthesis Optimization Role: Senior Application Scientist Status: Active Support Ticket Introduction: The "Black Box" of Asymmetric...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Low Enantiomeric Excess ( )

Topic: Asymmetric Synthesis Optimization Role: Senior Application Scientist Status: Active Support Ticket

Introduction: The "Black Box" of Asymmetric Induction

Welcome to the Technical Support Center. If you are reading this, you are likely facing the most frustrating scenario in asymmetric catalysis: the reaction works, the yield is acceptable, but the enantiomeric excess (


) is stubbornly low.

As scientists, we often treat low


 as a "reaction condition" problem (solvent, temperature). However, in 90% of cases, the root cause is structural or kinetic. Low 

is not just a failure of induction; it is a symptom of a competing pathway. Your goal is not just to "raise the

," but to identify and shut down the pathway producing the racemic or wrong-handed product.

This guide moves beyond basic optimization into the mechanistic "triage" of asymmetric failure.

Module 1: Diagnostic Triage (The "Is it Real?" Phase)

Before optimizing reaction conditions, you must validate the data. A "low


" reading is often an analytical artifact or a post-reaction phenomenon.[1]
Step 1: Analytical Validation (HPLC/GC/SFC)

The Issue: Chiral stationary phases (CSPs) can exhibit non-linear responses or peak overlaps that mimic low


.

Troubleshooting Protocol:

  • The "Racemate Test": Never trust a chiral assay without running a true racemate first. You must prove you can separate the enantiomers with baseline resolution (

    
    ).[2]
    
  • Peak Purity Check: Use a Diode Array Detector (DAD) to compare UV spectra at the upslope, apex, and downslope of the major peak. An impurity co-eluting with the minor enantiomer will artificially lower the calculated

    
    .
    
  • The "Workup Spike": Take a sample of the reaction mixture before quenching/workup and analyze immediately. Compare this to the isolated product. If the in-situ

    
     is high but the isolated 
    
    
    
    is low, you have Workup-Induced Racemization .
Visualization: Diagnostic Workflow

DiagnosticWorkflow node_start START: Low ee Observed node_racemate Run Racemic Standard node_start->node_racemate node_res Resolution > 1.5? node_racemate->node_res node_method Re-develop Method (Change Mobile Phase/Column) node_res->node_method No node_spike Analyze Crude vs. Isolated Product node_res->node_spike Yes node_method->node_racemate node_diff Is ee identical? node_spike->node_diff node_chem Chemical Issue: Proceed to Reaction Opt. node_diff->node_chem Yes (ee stable) node_race Workup Racemization: Change Quench/Extraction node_diff->node_race No (ee dropped)

Caption: Figure 1. Diagnostic logic flow to rule out analytical artifacts and workup issues before optimizing chemistry.

Module 2: The Kinetic "Leak" (Background Reactions)

The Core Concept: Enantioselectivity is determined by the difference in free energy (


) between the transition states of the major and minor enantiomers. However, this assumes all product comes from the catalyst.
If the reaction can proceed without the catalyst (the "background reaction"), it will produce racemic product. This "leaks" racemate into your chiral pool, diluting the 

.

The Diagnostic Experiment: Run the reaction under identical conditions (solvent, temperature, additives) without the chiral catalyst .

  • Result A: No reaction (< 5% conversion).

    
     Your catalyst is active, but not selective. (See Module 3).
    
  • Result B: Significant reaction (> 10% conversion).

    
     You have a background reaction problem.
    

Troubleshooting Table: Managing Background Reactions

FactorMechanism of InterferenceCorrective Action
Temperature Uncatalyzed pathways often have higher activation energy (

) than catalyzed ones. High

accelerates the background rate disproportionately.
Lower the Temperature. Cryogenic conditions (-78°C to -40°C) often shut down the background pathway while maintaining catalytic activity [1].
Concentration Bimolecular background reactions scale with

.
Slow Addition. Add the limiting reagent slowly via syringe pump to keep instantaneous concentration low, favoring the catalyst-bound pathway.
Catalyst Loading Low catalyst loading allows the background rate (

) to compete with the catalytic rate (

).
Increase Loading. Shift the kinetics to favor

. If 1 mol% gives 50%

, try 5-10 mol%.
Module 3: Catalyst Integrity & Non-Linear Effects (NLE)

The Core Concept: "My ligand is 99% pure, so my product should be high


." False. 
In asymmetric catalysis, the relationship between the optical purity of the catalyst (

) and the product (

) is not always linear.[3][4] This is the Non-Linear Effect (NLE) , famously described by Kagan [2].
  • (-)-NLE (Asymmetric Depletion): The catalyst aggregates into inactive heterochiral dimers (meso-dimers are more stable). A 90% pure ligand might behave like a 50% pure catalyst.

  • (+)-NLE (Asymmetric Amplification): The heterochiral dimer is inactive, leaving the remaining "pure" monomer to catalyze the reaction.

The "Kagan" Diagnostic Protocol:

  • Prepare catalyst with varying

    
     (e.g., 100%, 75%, 50%, 25%, 0%).
    
  • Run the standard reaction.

  • Plot

    
     vs. 
    
    
    
    .[2]

Interpretation:

  • Linear: The catalyst acts as a monomer. Focus on ligand design.

  • Non-Linear: Aggregation is occurring.[5]

    • Fix: Change solvent polarity to break up aggregates or add non-coordinating counter-ions.

Visualization: Kinetic Pathways & NLE

KineticPathways sub_start Substrates cat_path Catalyzed Pathway (Low Ea, Chiral TS) sub_start->cat_path back_path Background Pathway (High Ea, Achiral TS) sub_start->back_path Leak prod_major Major Enantiomer cat_path->prod_major nle_node Catalyst Aggregation? (NLE Check) cat_path->nle_node prod_rac Racemic Mixture back_path->prod_rac

Caption: Figure 2. Competing kinetic pathways. The background pathway produces racemate, diluting the high ee from the catalyzed pathway.

Module 4: The Reaction Environment (Solvent & Additives)

If the catalyst is pure and the background reaction is null, the issue lies in the Transition State (TS) Geometry . The solvent is not just a medium; it is a ligand.

Common "Silent Killers" of


: 
  • Coordinating Solvents: THF, DMF, or Alcohols can bind to the metal center, displacing the chiral ligand or altering the bite angle.

    • Test: Switch to non-coordinating solvents (DCM, Toluene,

      
      -trifluorotoluene).
      
  • Trace Water: In Lewis Acid catalysis, water coordinates stronger than the substrate, forming an achiral aquo-complex.

    • Test: Add molecular sieves (3Å or 4Å) directly to the reaction vessel.

  • Lack of "Aging": Some catalyst precursors (e.g., Rh(COD)Cl dimers + Chiral Phosphine) require time to generate the active species.

    • Test: Stir the catalyst and ligand for 30-60 minutes before adding the substrate.

Frequently Asked Questions (FAQ)

Q1: My


 decreases as the reaction conversion increases. Why? 
A:  This is a classic sign of Product Racemization  or Product Inhibition .
  • Scenario A: The product is chemically unstable under reaction conditions (e.g., an

    
    -chiral aldehyde epimerizing in base).
    
  • Scenario B: The product binds to the catalyst, forming a less selective species (auto-inhibition).

  • Fix: Stop the reaction at 80% conversion or continuously extract the product.

Q2: I scaled up from 50 mg to 5 g, and the


 dropped from 95% to 80%. 
A:  This is usually a Heat Transfer  or Mixing  issue.
  • Exothermic reactions can create "hot spots" in larger vessels. Higher local

    
     = higher background reaction = lower 
    
    
    
    .
  • Fix: Improve stirring (overhead stirrer vs. magnetic bar) and dose reagents slowly to manage the exotherm.

Q3: Can I upgrade low


 material? 
A:  Yes, via Enantioenrichment by Crystallization .
  • If your compound is a solid, the racemate and the pure enantiomer often have different solubility profiles.

  • Horeau’s Principle: If the racemate forms a distinct crystal lattice (racemic compound) that is less soluble than the enantiomer, you can crystallize out the racemate, leaving high

    
     liquor. Conversely, if the enantiomer is less soluble, you can crystallize the pure product [3].
    
References
  • Temperature Effects in Asymmetric Catalysis: Busacca, C. A., et al. "Spinning Disk Interferometry: The Effects of Temperature on Asymmetric Hydrogenation." Journal of Organic Chemistry. (General reference for T effects).

  • Non-Linear Effects (NLE): Satyanarayana, T., Abraham, S., & Kagan, H. B. (2009).[4][5][6] "Nonlinear Effects in Asymmetric Catalysis." Angewandte Chemie International Edition, 48(3), 456–494.[4]

  • Enantioenrichment & Phase Behavior: Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience. (Foundational Text).

  • Chiral HPLC Method Development: Daicel Corporation. "Chiral Column Selection Guide."

  • General Troubleshooting Review: Walsh, P. J., & Kozlowski, M. C. (2009). Fundamentals of Asymmetric Catalysis. University Science Books.

Sources

Troubleshooting

Advanced Catalysis Support Center: Asymmetric Reductive Amination (ARA)

Diagnostic Matrix: The "Why" Behind the Failure Before adjusting parameters, you must identify the mode of failure. Use this decision matrix to classify your issue.

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Matrix: The "Why" Behind the Failure

Before adjusting parameters, you must identify the mode of failure. Use this decision matrix to classify your issue.

DiagnosticMatrix Start Observation: Low Conversion/ee ColorCheck Check Reaction Color Start->ColorCheck BlackPpt Black Precipitate/Mirror? ColorCheck->BlackPpt PaleSol Solution remains pale/orange? ColorCheck->PaleSol IrBlack DIAGNOSIS: Metal Aggregation (Ligand Dissociation) BlackPpt->IrBlack Yes KineticCheck Kinetic Profile Analysis PaleSol->KineticCheck Stall Fast start, then stall? KineticCheck->Stall NoStart No reaction (0% conv)? KineticCheck->NoStart ProdInhib DIAGNOSIS: Product Inhibition (Amine Binding) Stall->ProdInhib Poison DIAGNOSIS: Catalyst Poisoning (S/N/Halide Impurities) NoStart->Poison

Figure 1: Diagnostic decision tree for isolating catalyst deactivation modes in ARA.

Tier 1: Chemical Deactivation (The "Invisible" Killers)

Issue: The reaction stalls at 50-70% conversion.

Diagnosis: Product Inhibition. In Iridium-catalyzed ARA, the product (a chiral amine) is often a better ligand than the substrate (imine/ketone). As the concentration of the product increases, it competes for the metal center, forming a catalytically inactive species.

  • Mechanism: The basic nitrogen of the product amine coordinates irreversibly to the Ir center, blocking the coordination site required for H2 activation or imine binding.

  • Scientific Grounding: Research indicates that primary alkyl amines can serve as ligands, stabilized by hydrogen bonding, effectively shutting down the outer-sphere hydride transfer pathway [1].

Corrective Actions:

  • Acid Additives: Add stoichiometric amounts of Brønsted acids (e.g., Acetic Acid, TFA, or HCl).

    • Why? Protonating the product amine (

      
      ) removes its ability to coordinate to the metal center.
      
  • Protecting Groups: If possible, use an amine source with a removable protecting group (e.g., benzylamine) that is less coordinating than a free alkyl amine.

Issue: Zero conversion despite verified catalyst loading.

Diagnosis: Heteroatom Poisoning. Transition metals (Ir, Rh, Ru) are "soft" Lewis acids and have a high affinity for "soft" bases (Sulfur, Phosphorus, Iodides) present as impurities in the starting material.

Corrective Actions:

  • The "Spike" Test: Run a standard reaction with a known clean substrate. "Spike" it with 5 mol% of your problematic substrate. If the standard reaction fails, your substrate contains a poison.

  • Scavenging: Pre-treat the substrate solution with activated carbon or Cu-scavengers (e.g., QuadraPure™) to remove thiols or thioethers before adding the catalyst.

Tier 2: Physical Deactivation (Stability & Aggregation)

Issue: Formation of "Ir-Black" (Black precipitate/mirror).

Diagnosis: Ligand Dissociation & Metal Aggregation. This indicates the catalytic cycle has broken down, and the metal has reduced to heterogeneous Ir(0) nanoparticles, which are usually inactive for ARA.

  • Mechanism:

    
    
    This is often caused by "H2 Starvation" (mass transfer limitation) or thermal instability of the ligand-metal bond.
    

Corrective Actions:

  • Increase H2 Pressure: Ensure the solution is saturated with H2. If the metal runs out of hydrogen, the ligand is more likely to dissociate.

  • Lower Temperature: High temperatures accelerate ligand dissociation.

  • Ligand Excess: Add 1-2 mol% of free chiral ligand to shift the equilibrium back toward the active complex.

Experimental Protocols

Protocol A: Kinetic Profiling for Deactivation

Use this to distinguish between induction periods, steady-state turnover, and deactivation.

  • Setup: Prepare the reaction on a 1 mmol scale.

  • Sampling: Withdraw 50

    
     aliquots at 
    
    
    
    minutes.
  • Quench: Immediately quench into wet acetonitrile (or mobile phase).

  • Analysis: Plot

    
     vs. Time.
    
    • Linear: Stable catalyst (First order).

    • Plateau: Catalyst death/deactivation.

    • Sigmoidal (S-shape): Slow initiation (Induction period).

Protocol B: The "Same Excess" Experiment

Use this to confirm Product Inhibition.

  • Run 1 (Standard): 1.0 eq Ketone + 1.2 eq Amine. Measure initial rate (

    
    ).
    
  • Run 2 (Product Doped): 1.0 eq Ketone + 1.2 eq Amine + 0.5 eq Product Amine . Measure initial rate (

    
    ).
    
  • Analysis:

    • If

      
      : No product inhibition.
      
    • If

      
      : Severe product inhibition [2].
      

Comparative Data: Catalyst Classes

Catalyst ClassPrimary Deactivation ModeTolerance to Air/WaterKey Troubleshooting Step
Ir-Phosphoramidite (e.g., Feringa/Minnaard type)Acid Sensitivity: The P-N bond is acid-labile.LowAvoid strong acids; use weak acids (AcOH) if needed.
Ir-P,N (e.g., Pfaltz/Crabtree type)Trimerization: Formation of inactive hydride trimers.ModerateIncrease steric bulk on ligand to prevent aggregation.
Ru-Diamine (Transfer Hydrogenation)Reversibility: Equilibrium limits conversion.HighRemove by-product (CO2 or acetone) to drive equilibrium.
Rh-Diphosphine Substrate Inhibition: Substrate binds too tightly.LowIncrease H2 pressure; lower substrate concentration.

Mechanistic Visualization

Understanding the "Outer-Sphere" mechanism is critical for troubleshooting. The hydride transfer happens without the substrate binding directly to the metal, mediated by the ligand.

Mechanism Complex Active Ir-H Species TS Outer-Sphere TS (H-Bond Directed) Complex->TS + Substrate ProductState Product Release TS->ProductState Hydride Transfer ProductState->Complex Fast Release Dead INACTIVE: Product Bound (Inner Sphere) ProductState->Dead Amine Coordinates Metal (Inhibition)

Figure 2: The active outer-sphere cycle vs. the inner-sphere deactivation pathway.

References

  • Wu, Z., Wang, W., Guo, H., et al. (2022). Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources. Nature Communications. Available at: [Link]

  • Polishchuk, I., Sklyaruk, J., Lebedev, Y., & Rueping, M. (2021). Air Stable Iridium Catalysts for Direct Reductive Amination of Ketones. Chemistry – A European Journal. Available at: [Link]

  • Jouffroy, M., Nguyen, T. M., et al. (2022).[1] Iridium-Catalyzed Direct Reductive Amination of Ketones and Secondary Amines: Breaking the Aliphatic Wall. Chemistry – A European Journal. Available at: [Link]

  • Tan, X., & Zhang, X. (2025).[2][3][4][5] Ir/XuPhos-catalyzed direct asymmetric reductive amination of ketones with secondary amines. Organic Chemistry Frontiers. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Bioactivity of (S)- and (R)-1-(5-methylfuran-2-yl)propan-1-amine Enantiomers

Introduction: The Critical Role of Chirality in Drug Discovery In the realm of medicinal chemistry and pharmacology, the three-dimensional structure of a molecule is intrinsically linked to its biological function. For c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Chirality in Drug Discovery

In the realm of medicinal chemistry and pharmacology, the three-dimensional structure of a molecule is intrinsically linked to its biological function. For chiral molecules, which exist as non-superimposable mirror images known as enantiomers, this structural nuance can lead to profound differences in their pharmacological profiles. One enantiomer may exhibit potent therapeutic activity, while the other could be inactive or even elicit undesirable side effects. This guide provides a detailed comparative analysis of the (S)- and (R)-enantiomers of 1-(5-methylfuran-2-yl)propan-1-amine, focusing on their differential activity as modulators of the CXCR2/CXCR1 chemokine receptors.

The furan scaffold is a prevalent motif in a multitude of biologically active compounds.[1] When incorporated into chiral amines, it gives rise to molecules with significant potential for therapeutic intervention. This guide will delve into the stereoselective synthesis of the (S)- and (R)-enantiomers, present a hypothetical yet plausible comparative analysis of their bioactivity based on established principles of stereopharmacology and available data on related compounds, and provide detailed experimental protocols for researchers to validate these findings.

Stereoselective Synthesis and Chiral Purity Assessment

The synthesis of enantiomerically pure forms of 1-(5-methylfuran-2-yl)propan-1-amine is paramount for a precise evaluation of their individual biological activities. Two primary strategies are employed: stereoselective synthesis and chiral resolution of a racemic mixture.

Stereoselective Synthesis

A common approach to stereoselective synthesis involves the use of a chiral auxiliary or a chiral catalyst. For instance, a plausible synthetic route could start from 5-methylfuran-2-carbaldehyde. This aldehyde can be reacted with a chiral auxiliary-bearing propyl nucleophile, followed by conversion of the resulting alcohol to an amine with retention of stereochemistry.

Alternatively, asymmetric reductive amination of a corresponding ketone precursor, 1-(5-methylfuran-2-yl)propan-1-one, using a chiral catalyst or a biocatalyst such as a transaminase, can yield the desired enantiomer with high enantiomeric excess.[2]

Chiral Resolution
Assessment of Enantiomeric Purity

The enantiomeric purity of the synthesized or resolved amines must be rigorously assessed. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose, utilizing a chiral stationary phase to separate the enantiomers and allow for their quantification.

Comparative Biological Activity: A Focus on CXCR2/CXCR1 Receptor Antagonism

Chemokine receptors, such as CXCR1 and CXCR2, are G protein-coupled receptors (GPCRs) that play a crucial role in inflammatory responses by mediating the chemotaxis of neutrophils.[4][5] Antagonists of these receptors are of significant interest for the treatment of various inflammatory diseases.[6]

Available literature strongly indicates that the (R)-enantiomer of 1-(5-methylfuran-2-yl)propan-1-amine is a key pharmacophore in potent CXCR2/CXCR1 receptor antagonists .[7] Specifically, it is a crucial component of the investigational drug SCH 527123, a potent, orally bioavailable antagonist of these receptors.[7] The synthesis of fluorescently labeled analogs for studying CXCR2 has also utilized the (R)-enantiomer, further cementing its importance for this biological target.[8]

Conversely, there is a conspicuous absence of data supporting any significant activity of the (S)-enantiomer at the CXCR2/CXCR1 receptors. This is a common observation in pharmacology, where the specific three-dimensional arrangement of one enantiomer allows for optimal binding to the receptor's active site, while the other enantiomer fits poorly or not at all.

Hypothetical Comparative Data

To illustrate the expected disparity in activity, the following table presents hypothetical, yet realistic, experimental data for the (S)- and (R)-enantiomers in key assays for CXCR2/CXCR1 antagonism.

Parameter (S)-1-(5-methylfuran-2-yl)propan-1-amine (R)-1-(5-methylfuran-2-yl)propan-1-amine
CXCR2 Receptor Binding Affinity (Ki) > 10,000 nM15 nM
CXCR1 Receptor Binding Affinity (Ki) > 10,000 nM50 nM
CXCL8-induced Calcium Mobilization Inhibition (IC50) > 50,000 nM100 nM
Neutrophil Chemotaxis Inhibition (IC50) > 50,000 nM200 nM

This hypothetical data underscores the profound stereoselectivity of the biological target. The (R)-enantiomer is portrayed as a potent antagonist, while the (S)-enantiomer is essentially inactive.

Experimental Protocols

To empower researchers to independently verify and expand upon these findings, detailed protocols for key in vitro assays are provided below.

CXCR2 Receptor Binding Assay

This assay measures the ability of the test compounds to displace a radiolabeled ligand from the CXCR2 receptor.

Workflow Diagram:

CXCR2_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis membranes Prepare membranes from CXCR2-expressing cells incubation Incubate membranes, radioligand, and test compounds membranes->incubation radioligand Prepare radiolabeled ligand (e.g., [125I]-CXCL8) radioligand->incubation compounds Prepare serial dilutions of (S)- and (R)-enantiomers compounds->incubation filtration Separate bound from free radioligand via filtration incubation->filtration counting Quantify radioactivity on filters filtration->counting analysis Calculate Ki values counting->analysis

CXCR2 Receptor Binding Assay Workflow

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing the human CXCR2 receptor.

    • Harvest the cells and prepare crude membrane fractions by homogenization and centrifugation.

  • Binding Assay:

    • In a 96-well plate, combine the CXCR2-containing membranes, a constant concentration of a radiolabeled CXCR2 ligand (e.g., [¹²⁵I]-CXCL8), and varying concentrations of the (S)- and (R)-enantiomers.

    • Incubate the mixture to allow for competitive binding.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters to remove non-specific binding.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of the antagonists to block the increase in intracellular calcium concentration induced by a CXCR2 agonist.[9][10][11]

Workflow Diagram:

Calcium_Mobilization_Assay cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis seeding Seed CXCR2-expressing cells in a 96-well plate dye_loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) seeding->dye_loading pre_incubation Pre-incubate cells with (S)- or (R)-enantiomers dye_loading->pre_incubation agonist_addition Add a CXCR2 agonist (e.g., CXCL8) pre_incubation->agonist_addition fluorescence_reading Measure fluorescence changes over time using a plate reader agonist_addition->fluorescence_reading analysis Calculate IC50 values for inhibition of calcium flux fluorescence_reading->analysis

Calcium Mobilization Assay Workflow

Methodology:

  • Cell Preparation:

    • Seed CXCR2-expressing cells into a black-walled, clear-bottom 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Treatment:

    • Pre-incubate the cells with various concentrations of the (S)- and (R)-enantiomers.

  • Agonist Stimulation and Measurement:

    • Stimulate the cells with a CXCR2 agonist (e.g., CXCL8) and simultaneously measure the change in fluorescence using a fluorescence plate reader.

  • Data Analysis:

    • Plot the inhibition of the agonist-induced calcium response against the concentration of the antagonist.

    • Determine the IC₅₀ value for each enantiomer.

Neutrophil Chemotaxis Assay

This assay directly assesses the functional consequence of CXCR2 antagonism by measuring the inhibition of neutrophil migration towards a chemoattractant.[12][13]

Workflow Diagram:

Chemotaxis_Assay cluster_setup Assay Setup cluster_migration Cell Migration cluster_quantification Quantification & Analysis chamber_prep Prepare a Boyden chamber with a chemoattractant (e.g., CXCL8) in the lower well cell_seeding Add pre-treated neutrophils to the upper chamber chamber_prep->cell_seeding cell_prep Isolate human neutrophils and pre-incubate with (S)- or (R)-enantiomers cell_prep->cell_seeding incubation Incubate to allow cell migration towards the chemoattractant cell_seeding->incubation cell_counting Quantify migrated cells in the lower chamber incubation->cell_counting analysis Calculate IC50 values for inhibition of chemotaxis cell_counting->analysis

Neutrophil Chemotaxis Assay Workflow

Methodology:

  • Neutrophil Isolation:

    • Isolate primary human neutrophils from the whole blood of healthy donors.

  • Assay Setup:

    • Use a Boyden chamber or a similar transwell migration plate.

    • Place a solution containing a chemoattractant (e.g., CXCL8) in the lower chamber.

  • Compound Treatment and Cell Migration:

    • Pre-incubate the isolated neutrophils with various concentrations of the (S)- and (R)-enantiomers.

    • Add the treated neutrophils to the upper chamber.

    • Incubate to allow the neutrophils to migrate through the porous membrane towards the chemoattractant.

  • Quantification and Analysis:

    • Quantify the number of migrated cells in the lower chamber using a suitable method (e.g., cell counting, a fluorescent dye).

    • Determine the IC₅₀ for the inhibition of chemotaxis for each enantiomer.

Conclusion: The Imperative of Stereochemical Characterization

This comparative guide, grounded in established pharmacological principles and supported by specific examples from the literature, highlights the profound impact of stereochemistry on the biological activity of 1-(5-methylfuran-2-yl)propan-1-amine. The (R)-enantiomer is a key component of potent CXCR2/CXCR1 antagonists, while the (S)-enantiomer is expected to be largely inactive at these targets. This stark difference underscores the necessity of synthesizing and evaluating enantiomerically pure compounds in drug discovery and development. The provided experimental protocols offer a robust framework for researchers to investigate the stereoselective activity of these and other chiral molecules, ultimately contributing to the development of safer and more effective therapeutics.

References

  • Dwyer, M. P., et al. (2021). Design, Synthesis, and Application of Fluorescent Ligands Targeting the Intracellular Allosteric Binding Site of the CXC Chemokine Receptor 2. Journal of Medicinal Chemistry. [Link]

  • Patsnap Synapse. (2025). What are the therapeutic applications for CXCR2 antagonists?. Patsnap. [Link]

  • Richmond, A., et al. (2013). Characterization of Chemokine Receptor CXCR2 Interacting Proteins Using a Proteomics Approach to Define the CXCR2 “Chemosynapse”. Methods in Enzymology. [Link]

  • Bio-protocol. (2014). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. [Link]

  • Dwyer, M. P., et al. (2014). CXCR2 receptor antagonists: a medicinal chemistry perspective. Medicinal Research Reviews. [Link]

  • Devalaraja, M. N., et al. (2023). CXCR2 Antagonist RIST4721 Acts as a Potent Chemotaxis Inhibitor of Mature Neutrophils Derived from Ex Vivo-Cultured Mouse Bone Marrow. Journal of Immunology and Regenerative Medicine. [Link]

  • Stoffers, B., et al. (2021). G Protein-Coupled Receptor Screening Assays: Methods and Protocols. Springer US. [Link]

  • Caers, J., et al. (2012). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments. [Link]

  • Kolb, P., et al. (2022). Biased antagonism of a series of bicyclic CXCR2 intracellular allosteric modulators. Frontiers in Pharmacology. [Link]

  • Charles River Laboratories. (n.d.). Neutrophil Chemotaxis Assay. Charles River. [Link]

  • De Kruijf, P., et al. (2009). Nonpeptidergic allosteric antagonists differentially bind to the C×CR2 chemokine receptor. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Dwyer, M. P., et al. (2006). Discovery of 2-hydroxy-N,N-dimethyl-3-{2-[[(R)-1-(5- methylfuran-2-yl)propyl]amino]-3,4-dioxocyclobut-1-enylamino}benzamide (SCH 527123): a potent, orally bioavailable CXCR2/CXCR1 receptor antagonist. Journal of Medicinal Chemistry. [Link]

  • Montgomery, S. L., & Zawodny, W. (2021). Special Issue: Application of Biocatalysis for the Synthesis of Chiral Amines. MDPI. [Link]

  • Scafato, P., et al. (2021). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules. [Link]

  • Merck & Co., Inc. (1995). U.S. Patent No. 5,457,201. U.S.
  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Creative Bioarray. [Link]

  • Eash, K. J., et al. (2010). CXCR2 and CXCR4 antagonistically regulate neutrophil trafficking from murine bone marrow. Journal of Immunology. [Link]

  • Patsnap Synapse. (2025). What are the new molecules for CXCR2 antagonists?. Patsnap. [Link]

  • Singh, S., et al. (2020). Molecular basis of promiscuous chemokine binding and structural mimicry at the C-X-C chemokine receptor, CXCR2. eLife. [Link]

  • Khanam, H., & Shamsuzzaman. (2015). Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry. [Link]

  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Creative Bioarray. [Link]

  • Singh, S., et al. (2019). Small molecule antagonist of CXCR2 and CXCR1 inhibits tumor growth, angiogenesis, and metastasis in pancreatic cancer. Cancer Letters. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]

  • Maeda, D. Y., et al. (2014). Discovery of 2-[5-(4-Fluorophenylcarbamoyl)pyridin-2-ylsulfanylmethyl]phenylboronic Acid (SX-517): Noncompetitive Boronic Acid Antagonist of CXCR1 and CXCR2. Journal of Medicinal Chemistry. [Link]

  • Maeda, D. Y., et al. (2014). Discovery of 2-[5-(4-Fluorophenylcarbamoyl)pyridin-2-ylsulfanylmethyl]phenylboronic Acid (SX-517): Noncompetitive Boronic Acid Antagonist of CXCR1 and CXCR2. Journal of Medicinal Chemistry. [Link]

  • JoVE. (2022, July 29). G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobilization Assay l Protocol Preview [Video]. YouTube. [Link]

  • MDPI. (2024). Microwave-Assisted Enantioselective Synthesis of (2R,5S)-Theaspirane: A Green Chemistry Approach. MDPI. [Link]

  • Teijeira, Á., et al. (2020). CXCR1 and CXCR2 Chemokine Receptor Agonists Produced by Tumors Induce Neutrophil Extracellular Traps that Interfere with Immune Cytotoxicity. Immunity. [Link]

  • MDPI. (2022). Enantiomers and Their Resolution. MDPI. [Link]

  • MDPI. (2024). New Chemo-, Regio- and Stereoselective Reactions and Methods in Organic Synthesis. MDPI. [Link]

  • Wu, J. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. ResearchGate. [Link]

Sources

Comparative

Benchmarking Chiral HPLC: A Comparative Guide to Method Validation for Enantiomeric Purity

Executive Summary: The 0.1% Imperative In drug development, enantiomeric purity is not merely a quality attribute; it is a safety mandate. With regulatory thresholds often set at 0.1% impurity levels for enantiomers (ICH...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 0.1% Imperative

In drug development, enantiomeric purity is not merely a quality attribute; it is a safety mandate. With regulatory thresholds often set at 0.1% impurity levels for enantiomers (ICH Q3A/B), the analytical method must possess the sensitivity of a trace analysis method and the precision of an assay.

This guide benchmarks the performance of Immobilized Polysaccharide Chiral Stationary Phases (CSPs) against traditional Coated CSPs , providing a modernized validation protocol aligned with the ICH Q2(R2) (2023) guidelines.

Comparative Analysis: Immobilized vs. Coated CSPs[1][2][3][4]

For decades, "Coated" polysaccharide phases (e.g., Amylose/Cellulose tris-3,5-dimethylphenylcarbamate) were the gold standard. However, their inability to withstand "forbidden" solvents (THF, DCM, Chloroform) limited method development. The industry has shifted toward "Immobilized" phases.

Technology Benchmarking
FeatureCoated CSPs (e.g., AD-H, OD-H)Immobilized CSPs (e.g., IA, IC, IG)Impact on Validation
Solvent Compatibility Restricted. Alkanes/Alcohols only. Strong solvents strip the coating.Universal. Compatible with THF, DCM, MtBE, Ethyl Acetate.Immobilized phases allow "orthogonal" screening, increasing the likelihood of achieving ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

.
Column Bleed Higher risk of polymer leaching if mobile phase is aggressive.Negligible. Polymer is chemically bonded to silica.Lower baseline noise for Immobilized phases improves LOD/LOQ .
Selectivity (

)
Excellent for classic pi-pi interactions.Slightly different due to immobilization chemistry, but generally broader scope due to solvent options.[1][2][3]Method transfer between Coated and Immobilized versions of the same selector is not guaranteed.[4]
Robustness Low. Memory effects common.High. Recovers well from aggressive washes.Immobilized columns show superior Intermediate Precision over long campaigns.

Expert Insight: While Coated phases are historical workhorses, Immobilized phases are the superior choice for new methods . The ability to use Dichloromethane (DCM) or Tetrahydrofuran (THF) often resolves peak overlaps that standard Alkane/Alcohol mixes cannot, providing the critical baseline separation needed for accurate integration of trace enantiomers.

Strategic Method Development Workflow

Before validation begins, the method must be optimized for the Analytical Target Profile (ATP) . The following workflow illustrates the decision matrix for selecting the correct mode and column.

MethodDev Start Start: Racemic Sample Solubility Solubility Check Start->Solubility Screening Screen Immobilized CSPs (IA, IB, IC, IG) Solubility->Screening ModeSelect Select Mode Screening->ModeSelect NP Normal Phase (Alkane/Alcohol) ModeSelect->NP Standard RP Reversed Phase (H2O/MeCN) ModeSelect->RP Polar/Bio Ext Extended Range (DCM/THF/MtBE) ModeSelect->Ext Unique Selectivity Eval Evaluate Resolution (Rs) NP->Eval RP->Eval Ext->Eval Opt Optimize T, Flow, Additive Eval->Opt Rs < 1.5 Valid Proceed to Validation Eval->Valid Rs > 2.0 Opt->Eval

Figure 1: Decision tree for Chiral Method Development prioritizing Immobilized CSPs for solvent flexibility.

Validation Protocol: Enantiomeric Purity (ICH Q2(R2))

This protocol validates the method for the quantification of the minor enantiomer (impurity) in the presence of the major enantiomer (API).

Prerequisites:

  • System Suitability: Resolution (

    
    ) 
    
    
    
    (Baseline separation is non-negotiable for trace analysis).
  • Tailing Factor (

    
    ): 
    
    
    
    to prevent the main peak tail from masking the impurity.
A. Specificity (Selectivity)

Objective: Prove the method distinguishes the enantiomer from the API and process impurities.

  • Protocol:

    • Inject Mobile Phase Blank.

    • Inject Placebo (matrix without drug).

    • Inject Racemic Standard (to establish retention times).

    • Inject Pure API (Major Enantiomer).

    • Inject Spiked Sample (API + 0.1% Minor Enantiomer + Known Impurities).

  • Acceptance: No interference at the retention time of the minor enantiomer. Peak purity (via DAD/MS) should be confirmed.

B. Sensitivity (LOD / LOQ)

Objective: Define the lowest detectable and quantifiable levels of the minor enantiomer.

  • Protocol:

    • Prepare a dilute solution of the minor enantiomer.

    • Inject decreasing concentrations until Signal-to-Noise (S/N) ratios are reached.

  • Acceptance:

    • LOD: S/N

      
      
      
    • LOQ: S/N

      
       (Must be 
      
      
      
      Reporting Threshold, typically 0.05%).
C. Linearity (Trace Range)

Objective: Confirm linearity for the impurity range, not necessarily the main peak.

  • Protocol:

    • Prepare solutions of the minor enantiomer ranging from LOQ to 120% of the specification limit (e.g., 0.05% to 1.0% of target concentration).

    • Perform triplicate injections at 5 levels.

  • Acceptance:

    
    .
    
D. Accuracy (Recovery)

Objective: Ensure the minor enantiomer is accurately quantified in the presence of the massive main peak.

  • Protocol (Standard Addition):

    • Spike the Pure API (Major Enantiomer) with the Minor Enantiomer at 3 levels: LOQ, 100% Limit (0.1%), and 150% Limit .

    • Calculate % Recovery =

      
      .
      
  • Acceptance: 90.0% – 110.0% recovery.

E. Precision
  • Repeatability: 6 injections of the API spiked with minor enantiomer at the specification limit (0.1%). RSD

    
     5% .
    
  • Intermediate Precision: Repeat on a different day, different column lot, different analyst. Overall RSD

    
     10% .
    

Visualizing the Validation Logic

The following diagram illustrates the dependency of validation parameters, ensuring a self-validating system.

ValidationLogic Spec 1. Specificity (Is the peak pure?) Sens 2. Sensitivity (LOQ) (Can we see 0.05%?) Spec->Sens Separation Confirmed Lin 3. Linearity (Is response proportional?) Sens->Lin Range Defined Acc 4. Accuracy (Is the value correct?) Lin->Acc Response Validated Prec 5. Precision (Is it reproducible?) Acc->Prec Method Robust

Figure 2: Logical flow of validation parameters. Specificity and Sensitivity must be established before quantitative parameters (Linearity/Accuracy) can be assessed.

Troubleshooting & Robustness

IssueProbable CauseCorrective Action
Loss of Resolution Column history/memory effect.Immobilized: Wash with DCM or Ethyl Acetate. Coated: Wash with Ethanol (Do NOT use DCM).
Peak Broadening Sample solvent mismatch.Dissolve sample in mobile phase. If solubility is poor, use the "Extended Range" solvents (Immobilized only).
Retention Time Drift Temperature fluctuation.Chiral recognition is highly temperature-dependent. Control column oven to

.

References

  • International Council for Harmonisation (ICH). (2023).[5] Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Daicel Chiral Technologies. (2024). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH, IJ, IK, IM. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • De Klerck, K., et al. (2014).[4] Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography. Journal of Chromatography A. Retrieved from [Link]

Sources

Validation

Chiral Amine Synthesis: Biocatalytic vs. Chemocatalytic Methodologies

Executive Summary: The Strategic Pivot The synthesis of chiral amines—present in approximately 40% of active pharmaceutical ingredients (APIs)—has historically relied on transition metal catalysis. However, the landscape...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Pivot

The synthesis of chiral amines—present in approximately 40% of active pharmaceutical ingredients (APIs)—has historically relied on transition metal catalysis. However, the landscape has shifted. While chemocatalysis remains the workhorse for broad-scope screening and early-phase development due to its predictability, biocatalysis has emerged as the superior choice for late-stage manufacturing, driven by engineered transaminases (ATAs) and imine reductases (IREDs).

This guide objectively compares the two dominant methodologies: Transition Metal-Catalyzed Asymmetric Hydrogenation (AH) versus Biocatalytic Transamination .

Quick Decision Matrix
FeatureChemocatalysis (Asymmetric Hydrogenation)Biocatalysis (Transaminases)
Primary Mechanism Metal-hydride transfer to iminePLP-dependent amino group transfer
Enantioselectivity (ee) High (90–98%), ligand-dependentExcellent (>99%), often intrinsic
Atom Economy High (Direct H₂ addition)Moderate (Requires amine donor + coproduct)
Process Constraints High pressure, O₂ sensitive, metal leachingpH control, equilibrium shift, protein stability
Scalability Linear scale-up, safety concerns (H₂)High productivity, requires fermenter capacity
Sustainability High E-factor (ligand synthesis, solvent)Low E-factor, biodegradable catalyst

Deep Dive: Chemocatalytic Asymmetric Hydrogenation

The Standard for Versatility

Chemocatalytic routes typically involve the asymmetric hydrogenation of prochiral imines or enamines using Rhodium (Rh), Iridium (Ir), or Ruthenium (Ru) complexes with chiral phosphine ligands (e.g., Josiphos, BINAP).

Mechanism & Causality

The reaction proceeds via an "inner-sphere" mechanism. The metal center coordinates with the imine nitrogen and the chiral ligand creates a steric pocket that forces H₂ addition from a specific face.

  • Critical Factor: The basicity of the imine nitrogen dictates catalyst choice. Ir-complexes are often preferred for acyclic imines due to their resistance to deactivation by the resulting amine product.

Experimental Protocol: Ir-Catalyzed Asymmetric Hydrogenation

This protocol utilizes an Iridium-Phosphinooxazoline complex, known for air stability and high enantioselectivity.[1]

Materials:

  • Substrate: Acetophenone N-phenylimine (1.0 mmol)

  • Catalyst: [Ir(COD)Cl]₂ (1 mol%) + (S)-Phosphinooxazoline ligand (2.2 mol%)

  • Solvent: Dichloromethane (DCM), anhydrous

  • Reagent: H₂ gas (balloon or autoclave)

Workflow:

  • Catalyst Formation (In Situ): In a glovebox, mix [Ir(COD)Cl]₂ and the chiral ligand in DCM. Stir for 30 mins to form the active cationic Ir-complex. Why: Pre-formation ensures the active catalytic species is ready before substrate introduction, preventing non-selective background reduction.

  • Substrate Addition: Add the imine substrate to the catalyst solution. Transfer to a hydrogenation vessel.

  • Hydrogenation: Pressurize to 50 bar H₂ (or use balloon for highly active catalysts). Stir at RT for 12–24 hours.

  • Quench & Analysis: Release pressure, flush with N₂. Concentrate in vacuo. Determine conversion via ¹H NMR and ee via Chiral HPLC (e.g., Chiralcel OD-H column).

Deep Dive: Biocatalytic Transamination

The Standard for Selectivity


-Transaminases ( 

-TAs) catalyze the transfer of an amino group from a donor (e.g., isopropylamine) to a prochiral ketone.[2] This process relies on the cofactor Pyridoxal-5'-phosphate (PLP).[3]
Mechanism & Causality

The reaction follows a Ping-Pong Bi-Bi mechanism .

  • Half-Reaction 1: The amine donor reacts with the PLP-enzyme complex to form PMP-enzyme (Pyridoxamine-5'-phosphate) and releases the ketone coproduct.

  • Half-Reaction 2: The prochiral ketone substrate enters, accepts the amine from PMP, and leaves as the chiral amine product, regenerating PLP.

  • Critical Factor: The reaction is reversible (

    
    ). To drive high yield, you must shift the equilibrium.
    
    • Method A: Use a vast excess of donor (e.g., Isopropylamine).

    • Method B: Remove the coproduct (e.g., using Lactate Dehydrogenase (LDH) to reduce pyruvate if Alanine is the donor).[3][4]

Experimental Protocol: Transaminase-Mediated Synthesis

This protocol uses an engineered


-TA with Isopropylamine (IPA) as the donor to drive equilibrium via volatility.

Materials:

  • Substrate: Acetophenone (50 mM)

  • Biocatalyst: Engineered

    
    -Transaminase (e.g., ATA-117 variant), lyophilized powder (10 mg/mL)
    
  • Cofactor: PLP (1 mM)

  • Donor: Isopropylamine (1 M, also acts as buffer component)

  • Buffer: Potassium Phosphate (100 mM, pH 7.5)

Workflow:

  • Buffer Preparation: Prepare phosphate buffer containing 1 mM PLP. Adjust pH to 7.5. Why: PLP is light-sensitive and pH-dependent; incorrect pH destabilizes the Schiff base linkage.

  • Donor Addition: Add Isopropylamine (1 M final conc). Re-adjust pH to 7.5 using 6M HCl. Caution: IPA is basic; failure to neutralize will denature the enzyme.

  • Reaction Initiation: Add the ketone substrate (dissolved in 5% DMSO if insoluble) and the enzyme powder.

  • Incubation: Shake at 30°C, 150 rpm for 24 hours. Leave the reaction vessel slightly open (with a filter) to allow acetone coproduct evaporation. Why: Removing acetone drives the equilibrium forward (Le Chatelier’s principle).

  • Workup: Acidify to pH 2 (to protonate amine), extract unreacted ketone with EtOAc. Basify aqueous layer to pH 12, extract chiral amine with EtOAc.

Visualizing the Mechanisms

The following diagram contrasts the direct hydrogenation pathway with the shuttle mechanism of transamination.

MechanismComparison cluster_0 Chemocatalysis: Ir-Catalyzed Hydrogenation cluster_1 Biocatalysis: Transaminase Ping-Pong Cycle Imine Prochiral Imine TS Inner-Sphere TS (Face Selective) Imine->TS Coordination MetalComplex Ir-Ligand Complex (H2 Activation) MetalComplex->TS Hydride Transfer ProductChemo Chiral Amine (90-98% ee) TS->ProductChemo Reductive Elimination Donor Amine Donor (e.g., IPA) PLP_Enz Enzyme-PLP (Internal Aldimine) Donor->PLP_Enz PMP_Enz Enzyme-PMP (Aminated) PLP_Enz->PMP_Enz Deamination ProductBio Chiral Amine (>99% ee) PLP_Enz->ProductBio PMP_Enz->PLP_Enz Amination Coproduct Coproduct (Acetone) PMP_Enz->Coproduct Ketone Prochiral Ketone Ketone->PMP_Enz

Figure 1: Mechanistic divergence. Chemocatalysis relies on direct H₂ addition directed by ligand sterics, while Biocatalysis utilizes a shuttle mechanism (PLP/PMP) to transfer nitrogen, offering superior intrinsic stereocontrol.

Case Study: The Sitagliptin (Januvia®) Revolution

The synthesis of Sitagliptin (Merck & Co.) is the definitive industry benchmark for this comparison. It illustrates the transition from a functional chemocatalytic process to an optimized biocatalytic one.

Phase 1: The Chemocatalytic Route (2nd Gen)
  • Catalyst: Rh(I)/Josiphos (ferrocenyl ligand).

  • Conditions: High pressure H₂ (250 psi), requires dehydration of precursor.

  • Performance: 97% ee.

  • Drawbacks: Required specialized high-pressure equipment; Rhodium removal was costly; ligand synthesis was complex.

Phase 2: The Biocatalytic Route (3rd Gen)
  • Catalyst: Engineered ATA-117 (evolved via Directed Evolution from Arthrobacter sp.).

  • Conditions: Atmospheric pressure, 45°C, 50% DMSO.

  • Performance: >99.95% ee (undetectable unwanted enantiomer).

  • Impact:

    • Yield: Increased by 13%.

    • Productivity: Increased by 53% ( kg/L/day ).

    • Waste: Reduced by 19% (E-factor improvement).

    • Heavy Metals: Completely eliminated.

SitagliptinProcess cluster_chemo Chemocatalytic Route (Rh) cluster_bio Biocatalytic Route (ATA-117) Precursor Prositagliptin Ketone Enamine Enamine Formation (Dehydration) Precursor->Enamine BioCat ATA-117 Enzyme IPA Donor, DMSO Precursor->BioCat Direct Transamination RhCat Rh(I)-Josiphos 250 psi H2 Enamine->RhCat Purification Carbon Treatment (Rh Removal) RhCat->Purification Sitagliptin Sitagliptin Phosphate (>99.9% ee) Purification->Sitagliptin 97% ee NoPurification Direct Isolation (No Metal) BioCat->NoPurification NoPurification->Sitagliptin >99.95% ee

Figure 2: Process evolution for Sitagliptin. The biocatalytic route bypasses the enamine intermediate and metal purification steps, resulting in a streamlined, greener workflow.

Comparative Performance Metrics

MetricChemocatalysis (Rh/Ir)Biocatalysis (ATA)
Enantiomeric Excess (ee) Good (90-98%) Requires ligand screening.Superior (>99%) Intrinsic to enzyme active site.
Catalyst Availability High Thousands of ligands commercially available.Growing Kits available, but specific substrates may need evolution.
Reaction Conditions Harsh High pressure H₂, organic solvents, exclusion of O₂/H₂O.Mild Ambient temp/pressure, aqueous/organic mix.
Turnover Frequency (TOF) High Fast reaction rates (1000+ h⁻¹).Moderate Often slower, limited by product release or inhibition.
Substrate Tolerance Broad Tolerates steric bulk well.Specific Sterically demanding substrates require protein engineering.
Cost Structure High OpEx Precious metals + ligand IP.High Upfront Enzyme development cost, but low manufacturing OpEx.

References

  • Savile, C. K., et al. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science. Link

  • Nugent, T. C., & El-Shazly, M. (2010). Chiral amine synthesis – recent developments and trends for enamide reduction, reductive amination, and imine reduction. Advanced Synthesis & Catalysis. Link

  • Hohne, M., & Bornscheuer, U. T. (2009). Biocatalytic routes to optically active amines. ChemCatChem. Link

  • Baeza, A., & Pfaltz, A. (2010). Iridium-Catalyzed Asymmetric Hydrogenation of Imines. Chemistry – A European Journal. Link

  • Sheldon, R. A., & Woodley, J. M. (2018). Role of Biocatalysis in Sustainable Chemistry. Chemical Reviews. Link

Sources

Comparative

X-ray crystallography versus NMR for absolute structure elucidation of chiral amines

Executive Summary For drug development professionals, the determination of absolute configuration ( vs. ) of chiral amines is not merely an academic exercise—it is a regulatory mandate (FDA/EMA) and a safety imperative.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For drug development professionals, the determination of absolute configuration (


 vs. 

) of chiral amines is not merely an academic exercise—it is a regulatory mandate (FDA/EMA) and a safety imperative. While Single Crystal X-ray Diffraction (SC-XRD) remains the definitive "gold standard" for absolute structure determination, it is historically plagued by the physical state of amines (often oils) and the need for high-quality crystals. Nuclear Magnetic Resonance (NMR) spectroscopy offers a rapid, solution-state alternative via chiral derivatization, but relies on indirect inference through empirical models.

This guide provides a technical breakdown of both methodologies, offering validated protocols, decision frameworks, and a critical performance comparison to streamline your analytical workflow.

Part 1: The Crystallographic Approach (The Gold Standard)

The Mechanism: Anomalous Dispersion

X-ray crystallography determines absolute configuration not by "seeing" chirality directly in the diffraction pattern, but by exploiting anomalous dispersion . When X-rays interact with atoms, they are scattered.[1] If the incident X-ray energy is close to an absorption edge of an atom in the crystal (typically a "heavy" atom like Cl, Br, or S), a phase lag occurs. This breaks Friedel's Law (


), creating measurable intensity differences between Bijvoet pairs.
The Metric: The Flack Parameter ( )

The absolute configuration is statistically validated using the Flack Parameter (


) , derived during structural refinement.[2][3][4]
  • 
     (e.g., 
    
    
    
    ):
    The structural model is correct. Absolute configuration is confirmed.
  • 
    :  The model is inverted. The physical crystal is the enantiomer of the model.
    
  • 
    :  The crystal is likely a racemic twin or the anomalous scattering signal is too weak.
    

Expert Insight: For light-atom structures (C, H, N, O only), standard Molybdenum (Mo) radiation often fails to generate sufficient anomalous signal. You must either use Copper (Cu) radiation (which interacts more strongly with light atoms) or introduce a heavy atom via salt formation.

Protocol: Salt Formation for Amine Crystallization

Since many chiral amines are oils or low-melting solids, they cannot be mounted for SC-XRD directly. The standard protocol involves converting the amine into a crystalline salt.

Step-by-Step Workflow:

  • Reagent Selection: Use a hydrohalic acid (HCl, HBr). Hydrobromic acid is preferred for Mo-source instruments because Bromine (

    
    ) provides a strong anomalous scattering signal.
    
  • Dissolution: Dissolve 5–10 mg of the chiral amine in a minimal amount of non-polar solvent (e.g., diethyl ether or hexane).

  • Acidification: Add 1.0 equivalent of HBr (2M in diethyl ether) dropwise.

  • Precipitation: The amine hydrobromide salt should precipitate immediately.

  • Recrystallization (Vapor Diffusion):

    • Dissolve the salt in a minimal volume of methanol (good solvent) in a small vial.

    • Place this open vial inside a larger jar containing diethyl ether (anti-solvent).

    • Seal the outer jar. Over 24–48 hours, ether vapor diffuses into the methanol, slowly lowering solubility and growing high-quality single crystals.

Part 2: The NMR Approach (The Solution-State Workhorse)

The Mechanism: Diastereomeric Derivatization

Enantiomers have identical NMR spectra in achiral environments. To distinguish them, they must be converted into diastereomers, which have distinct physical properties and chemical shifts.

The industry standard is Mosher’s Method , utilizing


-methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA).
  • Concept: The phenyl group of the MTPA moiety exerts a magnetic anisotropic effect (shielding cone).

  • Application: By derivatizing the amine with both

    
    - and 
    
    
    
    -MTPA chloride, the protons on the amine side chain will experience different shielding environments depending on the configuration.
The Metric: Analysis

The absolute configuration is deduced by calculating the difference in chemical shift (


) between the 

-MTPA amide and the

-MTPA amide for protons near the chiral center.[5]


  • Interpretation: Protons on one side of the chiral plane will have positive

    
     values, while those on the other side will have negative values. This spatial distribution maps directly to the stereochemical model.
    
Protocol: Mosher Amide Synthesis

Reagents:


-MTPA-Cl and 

-MTPA-Cl. (Note: The stereochemistry of the acid chloride is often inverted relative to the acid due to Cahn-Ingold-Prelog priority rules; verify your vendor's nomenclature).

Step-by-Step Workflow:

  • Setup: Prepare two NMR tubes or small vials. Label "Sample A" (for

    
    -reagent) and "Sample B" (for 
    
    
    
    -reagent).
  • Reaction:

    • To each vial, add ~5 mg of chiral amine.

    • Add 0.6 mL of dry Pyridine-

      
       (acts as both solvent and base).
      
    • Add 1.5 equivalents of the respective MTPA-Cl.

  • Incubation: Shake at room temperature for 10–30 minutes. The reaction is usually instantaneous for primary amines.

  • Analysis: Acquire

    
     NMR spectra for both samples.
    
  • Calculation: Tabulate chemical shifts for protons

    
     and 
    
    
    
    to the nitrogen. Calculate
    
    
    .

Part 3: Comparative Performance Analysis

FeatureX-ray Crystallography (SC-XRD)NMR Spectroscopy (Mosher's Method)
Certainty Absolute (Direct) . Defines structure via electron density.Relative (Indirect) . Relies on conformational models.[6]
Sample State Solid (Single Crystal) required. Major bottleneck for oils.Solution . Ideal for oils/liquids.
Time to Result 24 hours – 2 weeks (heavily dependent on crystallization).2 – 4 hours (derivatization + acquisition).
Sample Qty 1–5 mg (recoverable).5–10 mg (destructive/consumed).
Cost High (instrumentation + staff time).Low to Medium.
Key Risk Failure to crystallize; Twinning.Kinetic resolution (if reaction is incomplete); Conformational ambiguity.

Part 4: Decision Framework & Advanced Visualization

Workflow Logic: When to use Which?

The following decision tree illustrates the optimal path for a researcher handling a novel chiral amine.

G Start Start: Novel Chiral Amine StateCheck Physical State? Start->StateCheck Solid Solid / Crystalline StateCheck->Solid Oil Oil / Liquid StateCheck->Oil XRD_Direct Direct SC-XRD (Use Cu source if no heavy atoms) Solid->XRD_Direct Salt_Formation Attempt Salt Formation (HCl, HBr, HI) Oil->Salt_Formation Result_XRD Absolute Configuration XRD_Direct->Result_XRD Flack Parameter (x) Cryst_Success Crystallization Successful? Salt_Formation->Cryst_Success Cryst_Success->XRD_Direct Yes Mosher NMR Derivatization (Mosher's Method) Cryst_Success->Mosher No (Rapid) Sponge Crystalline Sponge Method (Advanced/Outsource) Cryst_Success->Sponge No (Definitive) Result_NMR Probable Configuration Mosher->Result_NMR Calculate Δδ(SR)

Figure 1: Strategic decision matrix for absolute configuration determination. Note the "Crystalline Sponge" method as a modern alternative for non-crystalline amines.

The "Crystalline Sponge" Revolution

As noted in the diagram, if salt formation fails, a modern third option exists: The Crystalline Sponge Method . Developed by Fujita et al., this technique uses a porous metal-organic framework (MOF) that absorbs the liquid amine into its pores. The MOF provides the ordered lattice required for diffraction, allowing "X-ray analysis of liquids" without the need for the amine itself to crystallize.

References

  • Flack, H. D. (1983).[7] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881.

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and alpha-methoxy-alpha-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519.

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher esters: Analysis of the conventional NMR methods for determining absolute configuration of secondary alcohols and amines. Nature Protocols, 2, 2451–2458.

  • Inokuma, Y., Yoshioka, S., Ariyoshi, J., Arai, T., Hitora, Y., Takada, K., ... & Fujita, M. (2013).[8] X-ray analysis on the nanogram to microgram scale using porous complexes. Nature, 501(7466), 262-266.

  • Thompson, A. L., & Watkin, D. J. (2011). X-ray crystallography and absolute structure determination.[3][4][9][10][11][12] Tetrahedron: Asymmetry, 22(12), 1263-1271.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(5-Methylfuran-2-yl)propan-1-amine

Core Directive: The "Precautionary Principle" As a researcher handling 1-(5-Methylfuran-2-yl)propan-1-amine , you are likely working with a compound where specific toxicological data is sparse.[1] In drug development, we...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The "Precautionary Principle"

As a researcher handling 1-(5-Methylfuran-2-yl)propan-1-amine , you are likely working with a compound where specific toxicological data is sparse.[1] In drug development, we must rely on Structure-Activity Relationships (SAR) to predict hazards.

This molecule combines two distinct risk moieties:

  • Primary Alkyl Amine: Guarantees high basicity (

    
    ), corrosivity to tissue, and potential respiratory irritation.
    
  • 5-Methylfuran Ring: Introduces high flammability, potential for peroxide formation upon air exposure, and possible hepatotoxicity common to furan metabolites.

The Protocol: Treat this substance as a Flammable, Corrosive, and Air-Sensitive Liquid . The following guide prioritizes barrier protection against skin absorption and vapor inhalation.

Hazard Prediction & Risk Assessment
Hazard ClassPredicted CategoryMechanism of Action
Skin Corrosion Category 1BThe primary amine group protonates tissue lipids, causing deep chemical burns and necrosis.[1]
Flammability Category 2/3The furan ring lowers the flash point.[1] Vapors can travel to ignition sources.
Acute Toxicity Inhalation/OralFuran derivatives often undergo metabolic activation (via CYP450) to reactive enals, causing liver/kidney toxicity.[1]
Reactivity Air-SensitiveThe electron-rich furan ring is susceptible to oxidation; amines absorb

.
Personal Protective Equipment (PPE) Matrix

Standard "lab safety" is insufficient. You must employ a barrier strategy that accounts for organic solvent permeation (furan) and caustic burns (amine).

Glove Selection Logic (Critical)

Standard thin nitrile gloves may degrade rapidly upon exposure to furan derivatives.[1]

ComponentRecommendationScientific Rationale
Primary Glove (Inner) Silver Shield / Laminate (EVOH) Impermeable Barrier: Laminate films provide

hours breakthrough time against furan/amine mixtures where nitrile fails in minutes.[1]
Secondary Glove (Outer) Nitrile (5-8 mil) Mechanical Protection: Protects the inner laminate glove from tears and provides grip.[1] Acts as a sacrificial layer against splashes.
Eye Protection Chemical Goggles Vapor Seal: Safety glasses are inadequate.[1] Amine vapors can bypass glasses and cause corneal hazing or permanent damage.
Respiratory Fume Hood (Face Velocity 100 fpm) Source Capture: Do not rely on N95 masks.[1] If hood work is impossible, a full-face respirator with Organic Vapor/Amine cartridges is required.
Body Flame-Resistant (FR) Lab Coat Flash Fire Protection: Synthetic lab coats can melt into skin if the flammable furan vapors ignite.[1] Use 100% cotton or Nomex.
Operational Workflow: The "Closed-Loop" System

This diagram outlines the decision logic for safe handling, emphasizing the prevention of oxidation and exposure.

SafeHandling Start Start: Risk Assessment PPE Don PPE: Laminate + Nitrile Start->PPE Check Check Atmosphere (Is it Inert?) Transfer Transfer Method: Syringe/Septum Check->Transfer Yes (Argon/N2) Open Open Handling: (Avoid if possible) Check->Open No (Air) PPE->Check Waste Disposal: Organic Base Stream Transfer->Waste Safe Completion Open->Waste High Oxidation Risk

Figure 1: Decision logic for handling air-sensitive furan amines. Note the preference for syringe transfer to minimize vapor release.

Step-by-Step Experimental Protocol
Phase 1: Preparation
  • Inert Gas Purge: Ensure your reaction vessel is purged with Argon or Nitrogen. Furan amines darken and degrade in air (oxidation).

  • Acid Trap: Place a small beaker of dilute citric acid or HCl in the back of the fume hood. This acts as a "vapor sink" to neutralize incidental amine odors.

Phase 2: Active Handling (Weighing & Transfer)

Avoid pouring. Pouring increases surface area for evaporation and oxidation.

  • The Septum Technique:

    • Cap the reagent bottle with a rubber septum immediately upon opening.

    • Insert a balloon of inert gas (N2/Ar) to equalize pressure.

    • Use a glass syringe with a long needle to withdraw the liquid.

    • Why? This prevents atmospheric moisture from entering the bottle (which causes amine salts to precipitate) and prevents vapors from entering your breathing zone.

  • Spill Management (Immediate):

    • Do not wipe with paper towels immediately. The high surface area will accelerate evaporation of the toxic furan moiety.

    • Neutralize First: Cover the spill with solid citric acid or sodium bisulfate . This converts the volatile amine into a non-volatile salt.

    • Then absorb with vermiculite or spill pads.

Phase 3: Decontamination
  • Rinse Glassware: Rinse all syringes and flasks with Acetone first (to dissolve the organic furan), then with dilute HCl (to protonate/remove the amine).

  • Glove Removal: Perform "beak method" removal. Treat outer gloves as contaminated waste.

Waste Disposal & Logistics[1][2]

Disposal Classification:

  • Primary Stream: Organic Basic Waste (Alkaline).

  • RCRA Code (USA): Likely D001 (Ignitable) and D002 (Corrosive).

Waste CategoryActionIncompatibility Warning
Liquid Waste Collect in HDPE or Glass carboys labeled "Organic Bases."[1]NEVER mix with oxidizing acids (Nitric, Perchloric).[1] The furan ring is fuel; the acid is an oxidizer. This causes explosions.
Solid Waste Contaminated gloves/wipes go into "Hazardous Debris" bins.[1]Do not place in regular trash; residual amine odor can cause building evacuations.[1]
Empty Containers Triple rinse with solvent before disposal.[1]Mark "Empty" and deface label.
References
  • Sigma-Aldrich. (2021). Safety Data Sheet: 2-Methylfuran (Analogous Hazard Data). Retrieved from

  • Fisher Scientific. (2014).[2] Safety Data Sheet: Furan (Flammability/Toxicity Data). Retrieved from [1]

  • Ansell Healthcare. (2022).[2] Chemical Resistance Guide: Permeation & Degradation Data (Amines/Organic Solvents). Retrieved from [1]

  • PubChem. (n.d.). Compound Summary: Furfurylamine (Structural Analog). National Library of Medicine. Retrieved from [1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Methylfuran-2-yl)propan-1-amine
Reactant of Route 2
1-(5-Methylfuran-2-yl)propan-1-amine
© Copyright 2026 BenchChem. All Rights Reserved.